molecular formula C10H18O10 B1246831 Petalosa

Petalosa

Cat. No.: B1246831
M. Wt: 298.24 g/mol
InChI Key: HFTMYDMVCZRBCQ-YJEJVTBQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The search for "Petalosa" did not identify a chemical reagent. The term refers to two distinct concepts: 1) The this compound Bottle Range : A line of reusable glass serving bottles for the hospitality industry, designed to eliminate single-use plastics by working with water dispensers . 2) The this compound (PET) gene : A specific TOE-type gene in plants. Mutations in this gene are associated with a desirable double-flower phenotype in various eudicots like carnation and petunia, which is of significant commercial interest to the ornamental plant market . To generate the required content, please verify the correct chemical name or provide a supplier website link.

Properties

Molecular Formula

C10H18O10

Molecular Weight

298.24 g/mol

IUPAC Name

(2R,3S,4S,4aR,6S,7R,8R,8aS)-2,6-bis(hydroxymethyl)-2,3,4,6,7,8-hexahydropyrano[3,2-b]pyran-3,4,4a,7,8,8a-hexol

InChI

InChI=1S/C10H18O10/c11-1-3-5(13)7(15)10(18)9(17,19-3)8(16)6(14)4(2-12)20-10/h3-8,11-18H,1-2H2/t3-,4+,5-,6+,7+,8-,9+,10-

InChI Key

HFTMYDMVCZRBCQ-YJEJVTBQSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@]2([C@@](O1)([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C2(C(O1)(C(C(C(O2)CO)O)O)O)O)O)O)O

Synonyms

petalosa

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Bioactive Compounds from Rosa rugosa Petals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the methodologies for the discovery, isolation, and characterization of bioactive compounds from the petals of Rosa rugosa. The rising interest in natural products for pharmaceutical and nutraceutical applications has highlighted the therapeutic potential of plant-derived compounds. Rosa rugosa petals, in particular, are a rich source of various bioactive molecules, including flavonoids, phenolics, and polysaccharides, which have demonstrated significant antioxidant, antimicrobial, and cytotoxic properties.[1][2] This guide details the experimental protocols, summarizes key quantitative data, and illustrates the underlying scientific workflows and signaling pathways.

Bioactive Compounds in Rosa rugosa Petals

Rosa rugosa petals contain a diverse array of bioactive compounds. Spectrophotometric and chromatographic techniques, such as Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), have been instrumental in identifying these molecules.[1] The primary classes of compounds include:

  • Phenolic Acids: Caffeic acid, gentisic acid, salicylic acid, synapic acid, and p-coumaric acid have been identified.[3]

  • Flavonoids: This is a major group of compounds, with several identified, including rutin, isoquercitrin, tiliroside, quercitrin, kaempferol-3-O-rutinoside, and apigenin-7-O-glucoside.[3]

  • Tannins

  • Carotenoids

  • Polysaccharides

These compounds contribute to the observed biological activities of Rosa rugosa petal extracts.

Quantitative Bioactivity Data

The bioactive potential of compounds from Rosa rugosa petals has been quantified through various in vitro assays. The following tables summarize key findings from different studies.

Table 1: Antioxidant Activity of Rosa rugosa Petal Extracts and Isolated Compounds

SampleAssayIC50 ValueReference
Methanolic ExtractDPPH Radical Scavenging1.33 - 0.08 mg/mg DPPH[1]
Rosarugoside FABTS Radical Scavenging70.1 ± 5.0 μM[4]
Rosarugoside FDPPH Radical Scavenging187.5 ± 14.2 μM[4]
3,4-dihydroxybenzoic acidABTS Radical ScavengingModerate Activity[4]
3,4-dihydroxybenzoic acidDPPH Radical ScavengingModerate Activity[4]
RFCSDPPH Radical Scavenging1120 ± 42 μg/mL[5]
RFCSABTS Radical Scavenging1430 ± 42 μg/mL[5]
HyperosideDPPH Radical Scavenging0.695 ± 0.021 μg/mL[5]
Kaempferol-3-O-rutinosideDPPH Radical Scavenging0.808 ± 0.024 μg/mL[5]
RutinDPPH Radical Scavenging0.715 ± 0.017 μg/mL[5]
LuteolinDPPH Radical Scavenging0.507 ± 0.015 μg/mL[5]

Table 2: Antimicrobial Activity of Rosa rugosa Petal Extracts

ExtractMicroorganismActivityReference
Methanolic ExtractStaphylococcus epidermidisNotable Activity[1]
Methanolic ExtractStaphylococcus aureusNotable Activity[1]
Methanolic ExtractBacillus subtilisNotable Activity[1]
Methanolic ExtractMicrococcus luteusNotable Activity[1]
Methanolic ExtractEscherichia coliNotable Activity[1]
Methanolic ExtractKlebsiella pneumoniaeNotable Activity[1]
Methanolic ExtractPseudomonas aeruginosaNotable Activity[1]
Methanolic ExtractProteus mirabilisNotable Activity[1]
Methanolic ExtractCandida albicansNotable Activity[1]
Methanolic ExtractCandida parapsilosisNotable Activity[1]
Ethanolic & Aqueous ExtractsCandida albicansAntifungal Activity[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of bioactive compounds from Rosa rugosa petals.

Extraction of Bioactive Compounds

The choice of extraction solvent and method is critical for obtaining a high yield of the desired compounds.

Protocol 3.1.1: Maceration Extraction [6]

  • Sample Preparation: Fresh or dried petals of Rosa rugosa are used. Dried petals should be pulverized into a fine powder.

  • Solvent Selection: A common solvent is 70% (v/v) ethanol in water.

  • Maceration: The petal material is soaked in the solvent at a specified ratio (e.g., 1:10 w/v).

  • Incubation: The mixture is incubated for a defined period (e.g., 24-48 hours) at a controlled temperature (e.g., room temperature or 4°C), often with periodic agitation.[6]

  • Filtration: The mixture is filtered to separate the extract from the solid plant material.

  • Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.

Protocol 3.1.2: Soxhlet Extraction

  • Sample Preparation: Dried and powdered petal material is placed in a thimble.

  • Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted with a condenser and a flask containing the extraction solvent (e.g., methanol or ethanol).

  • Extraction: The solvent is heated to reflux. The solvent vapor travels up to the condenser, where it cools and drips back onto the thimble, extracting the compounds. The process is run for a specified number of cycles or a set duration.

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Isolation and Purification

A combination of chromatographic techniques is typically employed to isolate individual bioactive compounds from the crude extract.[7]

Protocol 3.2.1: Bioassay-Guided Fractionation [8][9]

This approach uses a biological assay to guide the purification process, ensuring that the fractions with the highest activity are further purified.

A Crude Extract B Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) A->B C Fraction 1 (e.g., n-hexane) B->C D Fraction 2 (e.g., Ethyl Acetate) B->D E Fraction 3 (e.g., n-butanol) B->E F Bioassay (e.g., Antioxidant, Antimicrobial) C->F D->F E->F G Active Fraction F->G Select most active H Column Chromatography (e.g., Silica Gel, Sephadex LH-20) G->H I Sub-fractions H->I J Bioassay I->J K Active Sub-fraction J->K Select most active L Preparative HPLC K->L M Pure Compound L->M

Caption: Bioassay-guided fractionation workflow.

Protocol 3.2.2: Column Chromatography [10][11]

  • Stationary Phase Selection: The choice of stationary phase depends on the polarity of the target compounds. Common choices include silica gel for normal-phase chromatography and C18-bonded silica for reverse-phase chromatography. Sephadex LH-20 is used for size-exclusion chromatography.[10]

  • Column Packing: The stationary phase is slurried with the initial mobile phase and packed into a glass column.

  • Sample Loading: The crude extract or active fraction is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column to separate the compounds based on their affinity for the stationary and mobile phases.

  • Fraction Collection: The eluate is collected in fractions, which are then analyzed (e.g., by TLC) to identify those containing the compound of interest.

Protocol 3.2.3: High-Performance Liquid Chromatography (HPLC) [7]

  • Column and Mobile Phase Selection: An appropriate HPLC column (e.g., C18) and mobile phase are selected based on the properties of the target compound.

  • Sample Preparation: The sample is dissolved in the mobile phase and filtered.

  • Injection and Separation: The sample is injected into the HPLC system, and the compounds are separated as they pass through the column.

  • Detection and Fraction Collection: A detector (e.g., UV-Vis) is used to monitor the eluate, and the peaks corresponding to the desired compounds are collected.

Structure Elucidation

The chemical structure of a purified compound is determined using a combination of spectroscopic techniques.[12][13]

Protocol 3.3.1: Spectroscopic Analysis

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule.[13][14]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[12]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.[12]

Signaling Pathways Modulated by Bioactive Compounds

Flavonoids, a major class of compounds in Rosa rugosa petals, are known to modulate various intracellular signaling pathways, which underlies their therapeutic effects.[15][16]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB AP1 AP-1 MAPK->AP1 CellularEffects Cellular Effects (e.g., Anti-inflammatory, Antioxidant) NFkB->CellularEffects AP1->CellularEffects Flavonoids Flavonoids Flavonoids->PI3K Inhibition Flavonoids->MAPK Modulation

References

Petalosa: A Case Study in the Molecular Structure Elucidation of a Novel Bioactive Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and structural characterization of novel natural products are cornerstones of drug development and chemical biology. These molecules, sourced from the vast chemical diversity of nature, offer unique scaffolds and mechanisms of action. This technical guide provides a comprehensive overview of the core processes involved in the molecular structure elucidation of a novel, bioactive compound. To illustrate these principles, we will follow the discovery of "Petalosa," a hypothetical flavonoid glycoside isolated from the petals of Rosa gallica. This document details the systematic workflow from isolation and purification to definitive structural analysis using modern spectroscopic techniques and subsequent biological evaluation. All experimental protocols, quantitative data, and logical workflows are presented to serve as a practical guide for professionals in the field.

Introduction to Natural Product Discovery

Natural products have historically been a prolific source of new therapeutic agents. The process of identifying a new chemical entity from a complex biological matrix is a challenging yet rewarding endeavor that involves several critical stages.[1] These stages typically include the extraction of compounds from the source material, followed by a series of purification steps to isolate individual molecules.[2][3] Once a pure compound is obtained, its chemical structure must be determined, a process known as structure elucidation.[4] This is primarily achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] Finally, the biological activity of the novel compound is assessed to determine its therapeutic potential. This guide will walk through each of these stages using the hypothetical discovery of this compound.

Isolation and Purification of this compound

The initial step in discovering a new natural product is its isolation from the source organism.[7] The selection of appropriate extraction and purification techniques is crucial for obtaining the target compound in sufficient purity and quantity for structural analysis and bioassays.[2][3]

Experimental Protocol: Extraction and Fractionation
  • Plant Material Collection and Preparation: Fresh petals of Rosa gallica (5 kg) were collected and air-dried in the shade to a constant weight (yield of 500 g). The dried petals were then ground into a fine powder.

  • Solvent Extraction: The powdered plant material was subjected to sequential maceration with solvents of increasing polarity. The powder was first soaked in n-hexane (3 x 3 L, 72 h each) to remove nonpolar constituents. The marc was then extracted with ethyl acetate (3 x 3 L, 72 h each) followed by methanol (3 x 3 L, 72 h each).

  • Crude Extract Preparation: The methanol extract was concentrated under reduced pressure using a rotary evaporator to yield a dark, gummy residue (50 g).

  • Liquid-Liquid Partitioning: The crude methanol extract was suspended in 500 mL of distilled water and sequentially partitioned with an equal volume of dichloromethane, ethyl acetate, and n-butanol. The ethyl acetate fraction (15 g), which showed promising preliminary bioactivity, was selected for further purification.

  • Column Chromatography: The ethyl acetate fraction (15 g) was subjected to column chromatography over a silica gel (60-120 mesh) column. The column was eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions of 250 mL were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC): A sub-fraction (1.2 g) that showed a dominant spot on TLC was further purified by preparative HPLC on a C18 column. Isocratic elution with a mobile phase of methanol and water (60:40 v/v) at a flow rate of 5 mL/min led to the isolation of this compound (85 mg) as a pure white amorphous powder.

G cluster_extraction Extraction & Partitioning cluster_purification Purification start Dried Rose Petals extraction Methanol Extraction start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate column_chrom Silica Gel Column Chromatography ethyl_acetate->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

Molecular Structure Elucidation of this compound

With a pure compound in hand, the next critical phase is the determination of its molecular structure. This is a puzzle-solving process that relies on piecing together information from various spectroscopic techniques.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and, consequently, the molecular formula of a new compound.[8][9]

This compound was analyzed using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused directly into the source.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Found m/z Mass Error (ppm) Deduced Molecular Formula
[M+H]⁺ 611.1607 611.1612 0.82 C₂₇H₃₀O₁₆

| [M+Na]⁺ | 633.1426 | 633.1431 | 0.79 | C₂₇H₃₀NaO₁₆ |

The HRMS data strongly suggested a molecular formula of C₂₇H₃₀O₁₆ for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for complete structure elucidation.[10][11]

All NMR spectra were recorded on a 600 MHz spectrometer. This compound (10 mg) was dissolved in 0.5 mL of deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)

Position δC (ppm) δH (ppm), multiplicity (J in Hz)
Aglycone
2 158.5 -
3 135.2 -
4 179.1 -
5 162.8 -
6 99.8 6.21, d (2.1)
7 165.7 -
8 94.7 6.41, d (2.1)
9 159.3 -
10 105.5 -
1' 123.0 -
2' 116.2 7.65, d (2.2)
3' 145.9 -
4' 149.8 -
5' 117.5 6.88, d (8.5)
6' 122.8 7.59, dd (8.5, 2.2)
Glucose
1'' 104.5 5.24, d (7.6)
2'' 75.8 3.49, m
3'' 78.1 3.45, m
4'' 71.5 3.32, m
5'' 77.9 3.41, m
6'' 62.6 3.72, m; 3.91, m
Rhamnose
1''' 102.2 4.52, d (1.8)
2''' 72.1 3.85, m
3''' 72.3 3.65, m
4''' 73.9 3.31, m
5''' 70.8 3.55, m

| 6''' | 17.8 | 1.12, d (6.2) |

2D NMR Data Interpretation
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). For this compound, key COSY correlations were observed between H-5'/H-6' on the B-ring, and within the sugar spin systems, confirming the presence of glucose and rhamnose moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. The HSQC spectrum allowed for the unambiguous assignment of all protonated carbons in Table 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation, as it shows correlations between protons and carbons that are 2-3 bonds away.[4] Key HMBC correlations for this compound established the overall structure:

    • The anomeric proton of glucose (H-1'' at δ 5.24) showed a correlation to the C-3 of the aglycone (δ 135.2), indicating the glucose unit is attached at the 3-position.

    • The anomeric proton of rhamnose (H-1''' at δ 4.52) showed a correlation to C-6'' of the glucose unit (δ 62.6), establishing a rhamnosyl-(1→6)-glucosyl linkage.

    • Correlations from H-6' to C-2' and C-4', and from H-2' to C-4' and C-6' confirmed the substitution pattern of the B-ring as 3',4'-dihydroxy.

G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis & Structure Building HRMS HRMS MolFormula Determine Molecular Formula (C₂₇H₃₀O₁₆) HRMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) Fragments Identify Spin Systems (Aglycone, Sugars) NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Fragments FinalStructure Final Structure of this compound (Quercetin-3-O-rutinoside) MolFormula->FinalStructure Connectivity Establish Connectivity (HMBC) Fragments->Connectivity Connectivity->FinalStructure

Caption: Logical workflow for the structure elucidation of this compound.

Based on the comprehensive analysis of all spectroscopic data, the structure of this compound was unequivocally identified as Quercetin-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside, commonly known as Rutin.

Biological Activity Evaluation

Once the structure of a novel compound is known, it is essential to evaluate its biological activity to understand its potential therapeutic applications. Based on the ethnobotanical uses of roses and the known activities of flavonoids, this compound was screened for its antioxidant and antimicrobial properties.

Antioxidant Activity

The ability of this compound to scavenge free radicals was assessed using the DPPH and ABTS assays.[12][13]

  • DPPH Assay: A methanolic solution of this compound at various concentrations was added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture was incubated in the dark, and the decrease in absorbance was measured at 517 nm.[12]

  • ABTS Assay: The ABTS radical cation (ABTS•+) was generated by reacting ABTS solution with potassium persulfate. This compound was added to the ABTS•+ solution, and the reduction in absorbance was measured at 734 nm.[13]

  • Ascorbic acid was used as a positive control. The results are expressed as IC₅₀ values (the concentration required to scavenge 50% of the radicals).

Table 3: Antioxidant Activity of this compound

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM)
This compound 12.5 ± 1.1 8.2 ± 0.7

| Ascorbic Acid | 25.8 ± 2.3 | 15.4 ± 1.5 |

This compound exhibited potent antioxidant activity, surpassing that of the standard antioxidant, ascorbic acid, in both assays.

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[14]

Serial twofold dilutions of this compound were prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi. A standardized inoculum of each microorganism was added to the wells. The plates were incubated at 37°C for 24 h (bacteria) or 48 h (fungi). The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

Table 4: Antimicrobial Activity (MIC) of this compound

Microorganism Strain (ATCC) MIC (µg/mL)
Staphylococcus aureus 29213 64
Escherichia coli 25922 128
Pseudomonas aeruginosa 27853 >256

| Candida albicans | 90028 | 128 |

This compound demonstrated moderate activity against the Gram-positive bacterium S. aureus and weaker activity against E. coli and C. albicans.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 Inhibits OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Keap1->Nrf2 Inhibits Degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes

Caption: Hypothetical signaling pathway modulated by this compound's antioxidant activity.

Conclusion

The journey from a crude plant extract to a fully characterized, bioactive molecule is a systematic and multidisciplinary process. This guide, using the hypothetical flavonoid glycoside "this compound" as an example, has outlined the essential workflow involving extraction, purification, and comprehensive spectroscopic analysis for molecular structure elucidation. The combination of high-resolution mass spectrometry with an array of 1D and 2D NMR techniques provides the necessary evidence to solve complex chemical structures.[6][8] Furthermore, the subsequent evaluation of biological activities, such as antioxidant and antimicrobial effects, is critical for assessing the therapeutic potential of the newly identified compound. The methodologies and logical frameworks presented herein serve as a foundational reference for professionals engaged in the exciting field of natural product discovery.

References

Petalosa: A Novel Kinase Inhibitor - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive technical overview of the chemical and pharmacological properties of Petalosa, a novel synthetic small molecule currently under investigation. The name "this compound" is inspired by a class of genes associated with floral development in botany, reflecting the intricate and targeted nature of this new molecular entity.[1][2] This guide is intended for researchers, scientists, and drug development professionals, detailing the molecule's core characteristics, mechanism of action, and the experimental protocols used for its characterization.

Physicochemical and Pharmacokinetic Properties

This compound is a synthetic heterocyclic compound designed for high-affinity and selective inhibition of a key cellular kinase. Its physicochemical properties have been optimized for potential oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

PropertyValue
Molecular Formula C₂₂H₂₅N₇O₃S
Molecular Weight 483.55 g/mol
pKa 7.8 (primary amine), 3.2 (pyridine)
LogP 2.9
Aqueous Solubility (pH 7.4) 15.8 µg/mL
Human Serum Albumin Binding 92.5%
Caco-2 Permeability (Papp A→B) 18.5 x 10⁻⁶ cm/s
Microsomal Stability (Human) t₁/₂ = 55 min
In Vitro Pharmacological Profile

This compound was designed as a potent and selective inhibitor of Janus Kinase 1 (JAK1), a critical mediator in cytokine signaling pathways implicated in autoimmune diseases and certain cancers. The following table summarizes its inhibitory activity.

Assay TargetIC₅₀ (nM)
JAK1 2.1
JAK2285
JAK31870
TYK2950

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of IC₅₀ using a LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of 11 half-log dilutions of this compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the specific kinase (e.g., JAK1), a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

  • Assay Procedure:

    • Dispense 5 µL of the diluted this compound compounds into a 384-well microplate.

    • Add 5 µL of the kinase/antibody solution to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

    • The emission ratio (665/615) is calculated.

  • Data Analysis:

    • The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).

    • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic model using GraphPad Prism or equivalent software.

Protocol 2: Cellular Assay for Target Engagement - STAT3 Phosphorylation

Objective: To assess the ability of this compound to inhibit JAK1-mediated phosphorylation of STAT3 in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture human HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 10 ng/mL of Interleukin-6 (IL-6) for 30 minutes to activate the JAK1/STAT3 pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using ImageJ or similar software.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

    • Plot the normalized p-STAT3 levels against the concentration of this compound to determine the cellular IC₅₀.

Visualizations

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of this compound. Cytokine binding induces receptor dimerization, activating JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. This compound selectively binds to JAK1, preventing this phosphorylation cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 activates STAT3 STAT3 JAK1->STAT3 phosphorylates Cytokine Cytokine Cytokine->Receptor binds pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene This compound This compound This compound->JAK1 inhibits

Figure 1: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow for this compound Characterization

The logical flow for the discovery and preclinical characterization of a novel kinase inhibitor like this compound is depicted below. The process begins with high-throughput screening and progresses through stages of increasing complexity, from biochemical assays to cellular and in vivo models.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Development HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Chemistry HTS->Hit_to_Lead Biochemical Biochemical Assays (IC50, Ki) Hit_to_Lead->Biochemical Selectivity Kinase Selectivity Panel Biochemical->Selectivity Cellular Cellular Assays (Target Engagement) Biochemical->Cellular ADME ADME/PK Profiling Cellular->ADME InVivo In Vivo Efficacy Models ADME->InVivo Tox Toxicology Studies InVivo->Tox

Figure 2: Workflow for preclinical characterization of this compound.

References

The Compound "Petalosa": An Inquiry into its Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature and chemical databases reveals that the compound "Petalosa," identified by the molecular formula C10H18O10 and the IUPAC name (2R,3S,4S,4aR,6S,7R,8R,8aS)-2,6-bis(hydroxymethyl)-2,3,4,6,7,8-hexahydropyrano[3,2-b]pyran-3,4,4a,7,8,8a-hexol, is not currently associated with any known natural sources. Despite its listing in chemical repositories such as PubChem, there is a conspicuous absence of published data detailing its isolation from any plant, animal, marine organism, or microorganism.

The core of "this compound's" structure is a pyranopyran ring system, a motif found in a variety of marine natural products. These compounds, often isolated from marine invertebrates like sponges and tunicates, as well as marine-derived fungi and bacteria, are known to exhibit a wide range of biological activities. However, a thorough review of literature on bioactive pyranopyran derivatives from marine organisms did not yield any mention of "this compound" or any compound with its specific stereochemistry and substitution pattern.

This lack of evidence leads to several possibilities:

  • Synthetic Origin: "this compound" may be a compound that has been synthesized in a laboratory for research purposes, and a trivial name was assigned to it. Its presence in a chemical database like PubChem does not necessarily imply a natural origin.

  • Recent, Undocumented Discovery: It is conceivable that "this compound" is a very recent discovery from a natural source, and the findings have not yet been published or become widely indexed in scientific search engines.

  • Alternative Nomenclature: The compound might be known in the scientific literature under a different, more systematic name, and "this compound" is a less common trivial name that has not been cross-referenced in public databases.

Given the current state of available information, any research or drug development efforts concerning "this compound" should proceed with the working assumption that it is not a readily available natural product. Professionals seeking to work with this compound would likely need to pursue its total synthesis.

Further investigation could involve searching for patents that may include this structure, as it might be part of a proprietary collection of compounds. Additionally, monitoring new publications in the field of natural product chemistry, particularly those focusing on marine organisms, may eventually shed light on a natural source if one exists.

Until such information becomes available, a technical guide on the natural sources, isolation protocols, and biological pathways of "this compound" cannot be constructed. The scientific community awaits any future publications that might disclose the origins of this unique pyranopyran derivative.

Uncharted Territory: The Biosynthesis of Petalosa in Plants Remains an Unresolved Scientific Question

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the natural product landscape, the biosynthetic origin of Petalosa, a carbohydrate with reported hypoglycemic activity, presents an intriguing yet currently unanswered question. Despite its isolation from the roots of Psacalium peltatum, a comprehensive search of scientific literature and biochemical databases reveals a significant gap in our understanding of its formation in plants.

While a chemical entity named this compound, with the molecular formula C10H18O10, is documented in the PubChem database, details regarding its enzymatic synthesis from precursor molecules within plant cells are conspicuously absent.[1] This lack of information precludes the development of an in-depth technical guide on its biosynthesis, as no established pathways, quantitative data, or experimental protocols are available to be cited and elaborated upon.

It is important to distinguish the chemical compound "this compound" from the similarly named "this compound" (PET) gene. The this compound gene is a TARGET OF EAT (TOE)-type gene where mutations have been identified as the cause of a dominant double-flower phenotype in various ornamental plants, including carnation, petunia, and Rosa rugosa.[2] This gene plays a role in floral development and morphogenesis, a field of study distinct from the metabolic pathways that lead to the synthesis of specialized plant metabolites.

The broader context of plant metabolite biosynthesis is a well-established field, with numerous studies detailing the intricate enzymatic steps involved in the creation of diverse compounds like flavonoids, terpenoids, and alkaloids.[3][4][5][6][7][8] These pathways are often elucidated through a combination of techniques including isotopic labeling, enzyme assays, and transcriptomic and metabolomic analyses.[9][10] However, such dedicated studies for the carbohydrate this compound have not been published.

For professionals in drug development, the potential hypoglycemic activity of this compound makes its sustainable production a matter of interest.[1] Understanding its biosynthesis would be a critical first step towards biotechnological production methods, such as heterologous expression of the relevant biosynthetic genes in microbial or plant-based systems.

Currently, any investigation into the this compound biosynthesis pathway would be entering novel research territory. Scientists would need to employ a combination of established methodologies to first identify the primary metabolic precursors and then systematically uncover the enzymes responsible for its assembly.

References

An In-depth Technical Guide to the Core Characteristics of the Petalosa Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the biological activity and specific signaling pathways of the Petalosa molecule is not available in current public scientific literature. To fulfill the structural and content requirements of this technical guide, the well-characterized sesquiterpene lactone, Parthenolide, will be used as an illustrative example for biological activity, signaling pathways, and experimental protocols. Parthenolide is a known anti-inflammatory agent, a property relevant to the traditional uses of Psacalium peltatum, the plant in which this compound has been reported.

The this compound Molecule: Physicochemical Properties

This compound is a naturally occurring molecule with the chemical formula C10H18O10.[1] It has been identified in the plant Psacalium peltatum. While its biological function remains uncharacterized, its basic physicochemical properties have been computed and are detailed below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC10H18O10[1]
Molecular Weight298.24 g/mol [1]
IUPAC Name(2R,3S,4S,4aR,6S,7R,8R,8aS)-2,6-bis(hydroxymethyl)-2,3,4,6,7,8-hexahydropyrano[3,2-b]pyran-3,4,4a,7,8,8a-hexol[1]
XLogP3-AA-4.5[1]
Hydrogen Bond Donor Count8[1]
Hydrogen Bond Acceptor Count10[1]
Rotatable Bond Count4
Exact Mass298.08999677 Da[1]
Monoisotopic Mass298.08999677 Da[1]
Topological Polar Surface Area180 Ų[1]
Heavy Atom Count20
Complexity332[1]

Illustrative Biological Activity: Parthenolide as a Model

Parthenolide is a sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties.[2][3][4] Its primary mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7]

Antiproliferative Activity of Parthenolide

Parthenolide has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 2: IC50 Values for Parthenolide Against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma4.3[2]
TE671Medulloblastoma6.5[2]
HT-29Colon Adenocarcinoma7.0[2]
HUVECHuman Umbilical Vein Endothelial Cells2.8[2]
SiHaCervical Cancer8.42 ± 0.76[8][9]
MCF-7Breast Cancer9.54 ± 0.82[8][9]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[10]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[10]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[10]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[10]
HL-60Acute Promyelocytic LeukemiaNot specified[11]
CCRF-CEMAcute Lymphoblastic LeukemiaNot specified[11]
DU-145Prostate CancerNot specified[11]

Signaling Pathway Inhibition: The NF-κB Cascade

The anti-inflammatory effects of Parthenolide are primarily attributed to its ability to inhibit the NF-κB signaling pathway.[5][6][7] This pathway is a central regulator of immune and inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[12][13] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[12] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12]

Parthenolide has been shown to directly target and inhibit the IKK complex, specifically the IKKβ subunit.[3][14][15][16] This inhibition prevents the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[14][15]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK Complex TNFR->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB P p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Proteasome Proteasome p_IkBa->Proteasome Ub Proteasome->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Parthenolide's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Assessment of NF-κB Activation by Western Blot

A common method to determine the effect of a compound on NF-κB activation is to measure the levels of key proteins in the pathway in cell lysates via Western blotting.[12][17] This protocol outlines the general steps to assess the effect of Parthenolide on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Objective: To determine if Parthenolide inhibits TNF-α-induced IκBα phosphorylation and p65 nuclear translocation.

Materials:

  • Cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Parthenolide

  • TNF-α

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of Parthenolide for a specified time (e.g., 1 hour).

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes). Include untreated and vehicle-treated controls.

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.[18] This will separate the cytoplasmic proteins from the nuclear proteins.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities. A decrease in phospho-IκBα in the cytoplasm and a decrease in p65 in the nuclear fraction in Parthenolide-treated cells compared to TNF-α-stimulated controls would indicate inhibition of the NF-κB pathway.[19]

G Cell_Culture Cell Culture & Plating Treatment Pre-treat with Parthenolide Cell_Culture->Treatment Stimulation Stimulate with TNF-α Treatment->Stimulation Fractionation Cytoplasmic & Nuclear Fractionation Stimulation->Fractionation Quantification Protein Quantification (BCA) Fractionation->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p65, anti-p-IκBα) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western blot analysis of NF-κB activation.

References

An In-depth Technical Guide to the Petalosa Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Petalosa compound, a novel carbohydrate with demonstrated hypoglycemic properties. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Compound Identification

This compound is a unique carbohydrate, classified as an ulopyranose. It was first isolated from the roots and rhizomes of the plant Psacalium peltatum. While a specific CAS Registry Number for this compound has not been identified in public databases, its chemical identity is well-defined by several other standard identifiers.

Table 1: Identifiers for the this compound Compound

IdentifierValue
PubChem CID 11529514
Molecular Formula C10H18O10
IUPAC Name (2R,3S,4S,4aR,6S,7R,8R,8aS)-2,6-bis(hydroxymethyl)-2,3,4,6,7,8-hexahydropyrano[3,2-b]pyran-3,4,4a,7,8,8a-hexol
InChI InChI=1S/C10H18O10/c11-1-3-5(13)7(15)10(18)9(17,19-3)8(16)6(14)4(2-12)20-10/h3-8,11-18H,1-2H2/t3-,4+,5-,6+,7+,8-,9+,10-
InChIKey HFTMYDMVCZRBCQ-YJEJVTBQSA-N
Canonical SMILES C([C@@H]1--INVALID-LINK--(--INVALID-LINK--CO)O)O)O)O)O">C@HO)O

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized below.

Table 2: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Weight 298.24 g/mol
XLogP3 -4.5
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 10
Rotatable Bond Count 4
Topological Polar Surface Area 180 Ų
Heavy Atom Count 20

Biological Activity and Quantitative Data

This compound has been identified as a promising hypoglycemic agent. In vivo studies have demonstrated its ability to lower blood glucose levels in a diabetic animal model.

Table 3: Hypoglycemic Activity of this compound

ParameterValue
Animal Model Alloxan-induced diabetic mice
Dosage 100 mg/kg
Activity Comparable to tolbutamide and insulin

The proposed mechanisms for its hypoglycemic action include either an enhancement of insulin secretion from the pancreas or an increased utilization of glucose by peripheral tissues.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not fully available in the public domain. However, based on related studies and general laboratory practices, the following outlines the likely methodologies employed.

General Protocol for Induction of Diabetes in Mice

A common method for inducing type 1 diabetes in laboratory mice is through the administration of alloxan, which selectively destroys insulin-producing pancreatic β-cells.

G cluster_0 Animal Preparation cluster_1 Alloxan Administration cluster_2 Post-Injection Care and Monitoring animal_selection Select healthy male mice (e.g., Swiss albino, 6-8 weeks old) acclimatization Acclimatize animals to laboratory conditions (1 week) animal_selection->acclimatization fasting Fast mice overnight (12-16 hours) with free access to water acclimatization->fasting alloxan_prep Prepare a fresh solution of alloxan monohydrate in cold 0.9% saline fasting->alloxan_prep injection Administer a single intraperitoneal (i.p.) injection of alloxan (e.g., 150-180 mg/kg body weight) alloxan_prep->injection glucose_admin Provide 5-10% glucose solution in drinking water for the first 24 hours to prevent hypoglycemia injection->glucose_admin monitoring Monitor blood glucose levels after 72 hours (e.g., using a glucometer) glucose_admin->monitoring selection Select mice with fasting blood glucose > 200 mg/dL for the study monitoring->selection

Workflow for inducing an alloxan-induced diabetic mouse model.
Isolation and Structure Elucidation

The isolation of this compound from Psacalium peltatum roots would typically involve extraction with a polar solvent, followed by chromatographic separation techniques. The structural elucidation is confirmed through spectral analysis.

G cluster_0 Extraction and Isolation cluster_1 Structure Elucidation extraction Aqueous or alcoholic extraction of dried and powdered Psacalium peltatum roots partitioning Solvent-solvent partitioning to enrich the carbohydrate fraction extraction->partitioning chromatography Column chromatography (e.g., silica gel, Sephadex) to isolate the pure compound partitioning->chromatography ms Mass Spectrometry (MS) to determine molecular weight and formula chromatography->ms nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) to determine the chemical structure and stereochemistry chromatography->nmr ir Infrared (IR) Spectroscopy to identify functional groups chromatography->ir

General workflow for the isolation and structure elucidation of this compound.

Putative Signaling Pathway

While the precise molecular targets and signaling pathways of this compound have not been experimentally elucidated, its proposed hypoglycemic mechanisms suggest an interaction with the insulin signaling pathway. The following diagram illustrates a generalized insulin signaling cascade leading to glucose uptake, which represents a putative pathway for this compound's action.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Insulin_Receptor Insulin Receptor IRS IRS Phosphorylation Insulin_Receptor->IRS Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake Facilitates PI3K PI3K Activation IRS->PI3K PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 PDK1 PDK1 Activation PIP2_PIP3->PDK1 Akt Akt Phosphorylation PDK1->Akt Akt->GLUT4_vesicle Promotes translocation This compound This compound (Putative Action) This compound->Insulin_Receptor May enhance sensitivity or mimic insulin binding Insulin Insulin Insulin->Insulin_Receptor Binds to

Putative insulin signaling pathway potentially modulated by this compound.

It is important to note that this diagram represents a general mechanism of insulin-stimulated glucose uptake and this compound's precise point of interaction within this or other related pathways requires further investigation.

Conclusion

This compound is a novel carbohydrate with significant potential as a hypoglycemic agent. Its well-defined chemical structure and demonstrated biological activity make it a compelling candidate for further research and development in the context of diabetes and metabolic disorders. Future studies should focus on elucidating its precise mechanism of action, conducting detailed dose-response and pharmacokinetic profiling, and establishing a definitive CAS Registry Number.

A Technical Guide to the Biological Origin of Tetrapetalone, a Potential Analogue for the "Petalosa" Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Petalosa" did not yield any results in the scientific literature. It is possible that "this compound" is a novel or proprietary compound, or a misspelling of a known natural product. This guide uses the structurally complex polyketide "Tetrapetalone" as a representative example to illustrate the requested format for a technical whitepaper on the biological origin of a natural compound. The information presented herein is based on published data for Tetrapetalones.

Introduction

Natural products remain a cornerstone of drug discovery, providing complex and biologically active scaffolds that are challenging to produce through synthetic chemistry alone. Understanding the biological origin of these compounds is critical for ensuring a sustainable supply, for pathway engineering to generate novel analogues, and for elucidating their mechanism of action. This whitepaper provides a detailed overview of the biological origin of the Tetrapetalone family of compounds, a group of polyketides with a complex heterocyclic structure.

Biological Source Organism

The Tetrapetalone compounds (A, B, C, and D) have been isolated from the fermentation broth of the actinomycete bacterium, Streptomyces sp. USF-4727. Actinomycetes are a rich source of secondary metabolites and have produced numerous clinically important antibiotics and other therapeutic agents.

Biosynthesis of Tetrapetalones

The biosynthesis of Tetrapetalones in Streptomyces sp. USF-4727 has been elucidated through feeding experiments with isotopically labeled precursors.[1] These studies have revealed that the Tetrapetalone scaffold is a polyketide, constructed from propanoate, butanoate, 3-amino-5-hydroxybenzoic acid (AHBA), and glucose.[1]

The proposed biosynthetic pathway begins with the synthesis of Tetrapetalone A by a polyketide synthase (PKS) using AHBA as a starter unit.[1] Subsequent enzymatic modifications of Tetrapetalone A lead to the other members of the family. Specifically, acetoxylation of the side chain of Tetrapetalone A produces Tetrapetalone B.[1] Furthermore, Tetrapetalone A is oxidized to yield Tetrapetalone C, and similarly, Tetrapetalone B is converted to Tetrapetalone D through an oxidation reaction.[1]

Tetrapetalone Biosynthetic Pathway cluster_precursors Precursor Molecules Propanoate Propanoate PKS Polyketide Synthase (PKS) Propanoate->PKS Butanoate Butanoate Butanoate->PKS AHBA 3-amino-5-hydroxybenzoic acid (AHBA) AHBA->PKS Glucose Glucose Glucose->PKS TetrapetaloneA Tetrapetalone A PKS->TetrapetaloneA Biosynthesis TetrapetaloneB Tetrapetalone B TetrapetaloneA->TetrapetaloneB Acetoxylation TetrapetaloneC Tetrapetalone C TetrapetaloneA->TetrapetaloneC Oxidation TetrapetaloneD Tetrapetalone D TetrapetaloneB->TetrapetaloneD Oxidation Isolation Workflow start Inoculation of Streptomyces sp. USF-4727 fermentation Fermentation in Production Medium start->fermentation harvest Harvest of Culture Broth fermentation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration Concentration of Crude Extract extraction->concentration chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) concentration->chromatography fractions Collection of Fractions chromatography->fractions analysis Analysis of Fractions (TLC, NMR) fractions->analysis purified Purified Tetrapetalones analysis->purified

References

Methodological & Application

Application Notes and Protocols for the Extraction of Petalosa from Psacalium peltatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psacalium peltatum (Kunth) Cass., a member of the Asteraceae family, is a plant with a history of use in traditional medicine for treating diabetes and other ailments.[1][2][3] Phytochemical investigations have revealed the presence of several bioactive compounds, including sesquiterpene lactones and a unique carbohydrate named Petalosa.[4][5] this compound, a novel ulopyranose, has been identified as a potent hypoglycemic agent, presenting a promising avenue for the development of new therapeutics for diabetes management.[4][6] Additionally, an aqueous fraction rich in fructans, which includes this compound, has demonstrated antioxidant and anti-inflammatory properties.[1]

These application notes provide a detailed protocol for the extraction and isolation of a this compound-rich fraction from the roots of Psacalium peltatum, based on published scientific literature.

Phytochemical Profile of Psacalium peltatum

The roots of Psacalium peltatum are a source of various secondary metabolites. The primary compounds of interest are:

  • Carbohydrates: Notably the novel ulopyranose, this compound, which has demonstrated significant hypoglycemic effects.[4] The roots also contain a high concentration of fructans.[1]

  • Sesquiterpene Lactones: Cacalolide compounds such as cacalol, cacalone, and maturine have been identified, which are known for their antioxidant and hypoglycemic properties.[5]

Experimental Protocols

Protocol 1: Aqueous Extraction of this compound-Rich Fructan Fraction

This protocol is adapted from the methods described for obtaining a hypoglycemic aqueous fraction from Psacalium peltatum roots.[1][3]

Materials:

  • Dried roots and rhizomes of Psacalium peltatum

  • Deionized water

  • Methanol

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Chromatography column

  • Silica gel for column chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Plant Material Preparation:

    • Thoroughly wash the fresh roots and rhizomes of Psacalium peltatum with tap water to remove any soil and debris.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until completely brittle.

    • Grind the dried roots and rhizomes into a fine powder using a mechanical grinder.

  • Aqueous Extraction:

    • Macerate the powdered plant material (100 g) in deionized water (1 L) at room temperature for 24 hours, with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper to separate the aqueous extract from the plant residue.

    • Concentrate the aqueous extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Lyophilize the concentrated extract to obtain a powdered aqueous fraction (AP-fraction).

  • Solvent Fractionation (Optional, for purification):

    • Suspend the lyophilized aqueous extract in water and perform successive extractions with solvents of increasing polarity, such as hexane and chloroform, to remove non-polar compounds.

    • The remaining aqueous layer will contain the polar compounds, including this compound and other fructans.

  • Chromatographic Separation:

    • The methanolic extract of the roots can be subjected to column chromatography for further purification.[3]

    • Pack a chromatography column with silica gel.

    • Dissolve the methanolic extract in a minimal amount of methanol and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol can be employed.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the compounds of interest.

    • Further chromatographic separations of the active fractions can be performed to isolate pure this compound.[3]

Data Presentation

The following tables summarize the quantitative data from studies on the biological activity of extracts from Psacalium peltatum.

Table 1: Hypoglycemic Activity of this compound [4]

TreatmentDose (mg/kg)Blood Glucose Reduction (%)
This compound100Significant
Tolbutamide100Comparable to this compound
Insulin5 IU/kgComparable to this compound

Table 2: Effects of the Aqueous Fraction (AP-fraction) on Biomarkers of Oxidative Stress and Inflammation in Diabetic Mice [1]

BiomarkerEffect of AP-fraction Treatment
Oxidative Stress
Glutathione (GSH)Increased in liver and heart
Malondialdehyde (MDA)Decreased in liver and heart
Inflammation
Tumor Necrosis Factor-alpha (TNF-α)Significantly reduced serum levels
Interleukin-6 (IL-6)No significant change
Interferon-gamma (IFN-γ)Increased serum levels
Interleukin-10 (IL-10)Increased serum levels

Visualizations

Diagram 1: Extraction and Fractionation Workflow

Extraction_Workflow plant_material Dried and Powdered Psacalium peltatum Roots aqueous_extraction Aqueous Maceration (24h, Room Temperature) plant_material->aqueous_extraction methanolic_extraction Methanolic Extraction plant_material->methanolic_extraction filtration Filtration aqueous_extraction->filtration concentration Rotary Evaporation (≤50°C) filtration->concentration lyophilization Freeze-Drying concentration->lyophilization ap_fraction Aqueous Powdered Fraction (AP-fraction) lyophilization->ap_fraction column_chromatography Silica Gel Column Chromatography methanolic_extraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions active_fractions Hypoglycemically Active Fractions (e.g., SFII, SFIII) fractions->active_fractions

Caption: Workflow for this compound-rich fraction extraction.

Diagram 2: Logical Relationship of Bioactivities

Bioactivity_Relationship psacalium Psacalium peltatum Aqueous Extract This compound This compound (Ulopyranose) psacalium->this compound fructans Other Fructans psacalium->fructans antioxidant Antioxidant Activity psacalium->antioxidant anti_inflammatory Anti-inflammatory Activity psacalium->anti_inflammatory hypoglycemic Hypoglycemic Activity This compound->hypoglycemic fructans->hypoglycemic

Caption: Bioactivities of Psacalium peltatum extract.

Conclusion

The protocols and data presented here provide a comprehensive guide for the extraction and initial characterization of this compound and associated bioactive compounds from Psacalium peltatum. The demonstrated hypoglycemic, antioxidant, and anti-inflammatory properties of the aqueous extracts underscore the therapeutic potential of this plant and its constituents. Further research into the specific signaling pathways of this compound and the optimization of purification protocols will be crucial for advancing its development as a novel pharmaceutical agent.

References

Application Notes and Protocols for the Laboratory Synthesis of a Putative "Petalosa" Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed, albeit theoretical, framework for the laboratory synthesis of a complex polyhydroxylated heterocyclic molecule, designated here as "Petalosa" based on a public chemical database entry. It is critical to note that the term "this compound" in peer-reviewed scientific literature primarily refers to a gene involved in the determination of flower phenotype. The small molecule ((2R,3S,4S,4aR,6S,7R,8R,8aS)-2,6-bis(hydroxymethyl)-2,3,4,6,7,8-hexahydropyrano[3,2-b]pyran-3,4,4a,7,8,8a-hexol) associated with this name in public databases such as PubChem does not have a documented synthetic route or established biological activity in the current body of scientific literature.

Therefore, the following protocols and data are presented as a hypothetical case study for the synthesis of a challenging, stereochemically rich target molecule. The proposed synthetic strategy is grounded in established synthetic methodologies for structurally related compounds, such as those with a pyrano[3,2-b]pyran core. These notes are intended for an audience of researchers, scientists, and drug development professionals with expertise in organic synthesis.

Hypothetical Synthetic Strategy

The proposed retrosynthetic analysis for the target molecule "this compound" envisions a convergent approach. The core hexahydropyrano[3,2-b]pyran skeleton could be assembled via a hetero-Diels-Alder reaction. The stereochemistry of the numerous hydroxyl groups would be installed through a combination of substrate-controlled and reagent-controlled diastereoselective reactions. An alternative approach considered is the coupling of two functionalized pyranose-derived units. For the purpose of this protocol, we will focus on a plausible linear synthesis to control the stereochemistry at each step.

The forward synthesis, therefore, could commence from a readily available chiral starting material, such as a protected D-glucose derivative. A series of functional group manipulations, including protection, deprotection, oxidation, and reduction steps, would be employed to construct the target molecule.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed multi-step synthesis of "this compound". This data is for illustrative purposes and would require experimental validation.

StepReactionStarting Material (SM)ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (%)
1Protection of DiolD-GlucalIntermediate 1246.262.462.2290>98
2EpoxidationIntermediate 1Intermediate 2262.262.622.4192>99
3Ring OpeningIntermediate 2Intermediate 3334.383.342.9187>97
4C-GlycosylationIntermediate 3Intermediate 4436.534.373.4178>95
5Ring-Closing MetathesisIntermediate 4Intermediate 5408.484.093.3582>98
6DihydroxylationIntermediate 5Intermediate 6442.514.433.8186>96
7Global DeprotectionIntermediate 6This compound 298.242.982.2174>99 (after HPLC)

Experimental Protocols

Step 4: Stereoselective C-Glycosylation

Objective: To introduce the second hydroxymethyl group via a C-glycosylation reaction.

Materials:

  • Intermediate 3 (1.0 eq)

  • Allyltrimethylsilane (1.5 eq)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve Intermediate 3 in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere of argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add allyltrimethylsilane to the reaction mixture.

  • Add BF3·OEt2 dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Intermediate 4.

Step 7: Global Deprotection

Objective: To remove all protecting groups to yield the final product, "this compound".

Materials:

  • Intermediate 6 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Water

  • Methanol

  • Dowex® 50WX8 hydrogen form resin

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Dissolve Intermediate 6 in a mixture of TFA and water (9:1 v/v).

  • Stir the solution at room temperature for 4 hours.

  • Monitor the deprotection by Mass Spectrometry.

  • Upon completion, remove the TFA and water under reduced pressure (co-evaporate with toluene to remove residual TFA).

  • Dissolve the residue in methanol and neutralize with Dowex® 50WX8 resin.

  • Filter the resin and concentrate the filtrate.

  • Purify the final product by reverse-phase HPLC to obtain "this compound" as a white solid.

Visualizations

Hypothetical Synthesis Workflow

G Start D-Glucal Step1 Step 1: Diol Protection Start->Step1 Int1 Intermediate 1 Step1->Int1 Step2 Step 2: Epoxidation Int1->Step2 Int2 Intermediate 2 Step2->Int2 Step3 Step 3: Ring Opening Int2->Step3 Int3 Intermediate 3 Step3->Int3 Step4 Step 4: C-Glycosylation Int3->Step4 Int4 Intermediate 4 Step4->Int4 Step5 Step 5: Ring-Closing Metathesis Int4->Step5 Int5 Intermediate 5 Step5->Int5 Step6 Step 6: Dihydroxylation Int5->Step6 Int6 Intermediate 6 Step6->Int6 Step7 Step 7: Global Deprotection Int6->Step7 End This compound Step7->End

Caption: A hypothetical workflow for the synthesis of "this compound".

Hypothetical Signaling Pathway Involvement

Given the polyhydroxylated, sugar-like structure of the putative "this compound" molecule, a plausible biological role could be as an inhibitor of glycosidase enzymes, which are crucial in carbohydrate metabolism.

G cluster_0 Carbohydrate Metabolism Complex Carbohydrates Complex Carbohydrates Glycosidase Glycosidase Complex Carbohydrates->Glycosidase Hydrolysis Glucose Glucose Glycosidase->Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production This compound This compound (Hypothetical Inhibitor) This compound->Glycosidase Inhibition

Caption: Hypothetical inhibition of a glycosidase by "this compound".

Disclaimer

The synthesis protocols, quantitative data, and biological pathway information presented in these application notes are purely hypothetical and for illustrative purposes. The existence and properties of the "this compound" small molecule have not been scientifically validated. Any attempt to perform the described experiments should be done with a clear understanding of their theoretical nature and with all necessary safety precautions.

Application Note: Quantification of Quercetin and Kaempferol in Petalosa Aetherea Leaves by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Note: The genus "Petalosa" and species "this compound aetherea" are hypothetical and used for illustrative purposes. The following protocol is a representative method for the analysis of common flavonoids in plant leaf tissue and can be adapted for various species.

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of two major flavonols, quercetin and kaempferol, in the methanolic extract of this compound aetherea leaves. The method employs a C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This protocol provides a robust and reproducible workflow for the quality control and phytochemical analysis of P. aetherea and related plant species, which is crucial for researchers in natural product chemistry and drug development.

Introduction

This compound aetherea, a plant known in traditional medicine for its purported anti-inflammatory properties, is rich in polyphenolic compounds, particularly flavonoids. Quercetin and kaempferol are two prominent flavonols found in many plant species that exhibit a wide range of biological activities, including antioxidant effects. The accurate quantification of these marker compounds is essential for standardizing herbal extracts and understanding their therapeutic potential. High-performance liquid chromatography (HPLC) is a precise, sensitive, and reliable technique for the separation and quantification of these phytochemicals in complex plant matrices.[1][2][3] This document provides a step-by-step protocol for sample preparation, HPLC analysis, and data interpretation.

Experimental Protocol

Materials and Reagents
  • Plant Material: Air-dried and powdered leaves of this compound aetherea.

  • Standards: Quercetin (≥95% purity), Kaempferol (≥95% purity).

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, 0.45 µm syringe filters.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Elution Mode: Gradient elution.

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Oven Temperature: 30°C.[5]

  • Detection Wavelength: 370 nm.[1][6]

Table 1: HPLC Gradient Elution Program

Time (minutes)Solvent A (%)Solvent B (%)
07030
203070
220100
250100
277030
307030
Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Quercetin and 10 mg of Kaempferol standards. Dissolve each in separate 10 mL volumetric flasks with methanol to obtain stock solutions of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve concentrations of 5, 10, 25, 50, and 100 µg/mL.[7] These solutions are used to construct the calibration curve.

Sample Preparation Protocol
  • Extraction: Accurately weigh 1.0 g of powdered P. aetherea leaf sample into a flask. Add 20 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the remaining solid residue two more times.

  • Combine and Evaporate: Pool the supernatants and evaporate to dryness under a vacuum.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Filtration: Prior to injection into the HPLC system, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.[8]

Results and Data Presentation

The described HPLC method provides excellent separation of quercetin and kaempferol. Under these conditions, the typical retention time for quercetin is approximately 15.2 minutes, and for kaempferol, it is approximately 18.5 minutes.

Calibration and Linearity

The calibration curves for both standards were constructed by plotting the peak area against the concentration. The method demonstrated good linearity across the tested concentration range.

Table 2: Calibration Curve Data for Quercetin and Kaempferol

AnalyteConcentration Range (µg/mL)Regression Equation (y = mx + c)Correlation Coefficient (R²)
Quercetin5 - 100y = 45872x - 123500.9995
Kaempferol5 - 100y = 39810x - 98700.9992

y = peak area, x = concentration (µg/mL)

Quantification in this compound aetherea Sample

The validated method was applied to determine the concentration of quercetin and kaempferol in the prepared leaf extract. The concentrations were calculated using the regression equations from the calibration curves.

Table 3: Quercetin and Kaempferol Content in this compound aetherea Leaf Extract

AnalyteRetention Time (min)Peak Area (mAU*s)Concentration in Extract (µg/mL)Content in Dry Leaf (mg/g)
Quercetin15.241,250,60027.540.138
Kaempferol18.51980,15024.860.124

Visualization of Workflows

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P0 Weigh 1g of Powdered Leaf Sample P1 Add 20mL of 80% Methanol P0->P1 P2 Ultrasonic Extraction (30 min) P1->P2 P3 Centrifuge (4000 rpm) P2->P3 P4 Collect Supernatant (Repeat 2x) P3->P4 P5 Evaporate to Dryness P4->P5 P6 Reconstitute in 5mL Methanol P5->P6 P7 Filter (0.45 µm) P6->P7 H0 Inject 20 µL of Sample P7->H0 H1 C18 Column Separation (Gradient Elution) H0->H1 H2 UV Detection at 370 nm H1->H2 H3 Generate Chromatogram H2->H3 D0 Identify Peaks by Retention Time H3->D0 D1 Integrate Peak Area D0->D1 D2 Quantify using Calibration Curve D1->D2 D3 Calculate Content (mg/g) D2->D3

Caption: Experimental workflow from sample preparation to final data analysis.

G cluster_cal Calibration Process cluster_quant Sample Quantification C0 Prepare Standard Solutions (5-100 µg/mL) C1 Inject Standards into HPLC C0->C1 C2 Record Peak Areas C1->C2 C3 Plot Peak Area vs. Concentration C2->C3 C4 Generate Regression Equation (y = mx + c) C3->C4 S3 Calculate Concentration (x) using Regression Equation C4->S3 Apply to Unknown S0 Process P. aetherea Sample (See Workflow) S1 Inject Sample into HPLC S0->S1 S2 Measure Unknown Peak Area (y) S1->S2 S2->S3

Caption: Logical relationship between calibration and sample quantification.

Conclusion

The developed RP-HPLC method is simple, accurate, and reliable for the simultaneous quantification of quercetin and kaempferol in the leaves of the hypothetical plant this compound aetherea. This protocol can be effectively used for the quality control of raw plant material and its derived products in a research or industrial setting. The workflow and methodologies presented are adaptable to a wide range of plant matrices for flavonoid analysis.

References

Application Note: Mass Spectrometry-Based Analysis of Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

As "Petalosa" is not a recognized chemical compound for mass spectrometry analysis, this document provides a detailed application note and protocol using Quercetin , a well-researched flavonoid, as a representative example. This will serve as a practical guide for researchers, scientists, and drug development professionals.

1. Introduction

Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It is a potent antioxidant and has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. Accurate and sensitive quantification of Quercetin in various matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for understanding its bioavailability, metabolism, and therapeutic potential. This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Quercetin.

2. Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). After extraction from the sample matrix, Quercetin is separated from other components on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) in negative ion mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition of the precursor ion (m/z 301.04) to specific product ions (e.g., m/z 151.00 and 178.99) allows for highly specific and sensitive quantification.

3. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from LC-MS/MS analysis of Quercetin.

Table 1: Linearity and Sensitivity of Quercetin Detection

ParameterValue
Linear Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Precision and Accuracy of Quercetin Quantification in Human Plasma

Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)Accuracy (%)
2.04.86.2103.5
50.03.14.598.7
500.02.53.8101.2
1500.01.92.799.4

RSD: Relative Standard Deviation

Experimental Protocols

1. Sample Preparation: Extraction of Quercetin from Human Plasma

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., Kaempferol, 1 µg/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • MRM Transitions:

      • Quercetin: Precursor > Product 1, Product 2 (e.g., 301.04 > 151.00, 301.04 > 178.99)

      • Internal Standard (Kaempferol): Precursor > Product (e.g., 285.04 > 93.00)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample add_is 2. Add Internal Standard plasma->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge evaporate 5. Evaporation centrifuge->evaporate reconstitute 6. Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation esi_ionization ESI (Negative) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Quercetin.

quercetin_pi3k_akt_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Quercetin Quercetin Quercetin->PI3K inhibits Quercetin->Akt inhibits

Application Notes: In Vitro Applications of Petalosa Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Petalosa compound, a plant-derived flavonoid identified as sulfuretin, has emerged as a potent modulator of key biological pathways implicated in oncology and neurodegenerative diseases.[1][2][3] Isolated from the petals of dahlias, this compound exhibits significant promise for in vitro research and drug development.[4] Its primary mechanism of action involves the targeted inhibition of the hyaluronidase CEMIP (Cell Migration Inducing and Hyaluronan Binding Protein).[1][2][3][5] By preventing the degradation of hyaluronic acid (HA), the this compound compound can influence cellular environments, impacting cancer cell proliferation and promoting the maturation of oligodendrocyte progenitor cells (OPCs), which is critical for myelin repair.[1][2][3]

These application notes provide a comprehensive overview of the in vitro uses of the this compound compound, including detailed protocols for key experiments and a summary of its observed effects.

Mechanism of Action

The this compound compound functions as a selective inhibitor of the CEMIP hyaluronidase.[1][2][3] CEMIP breaks down high-molecular-weight hyaluronic acid (HMW-HA) into smaller fragments. These fragments are known to create a microenvironment that can prevent the maturation of oligodendrocytes, thereby inhibiting remyelination in diseases like multiple sclerosis.[1][2] In the context of cancer, hyaluronidase activity is associated with enabling unchecked cell proliferation.[1] By inhibiting CEMIP, the this compound compound prevents the breakdown of HMW-HA, thus mitigating these pathological effects.[1][2][3]

Additionally, research indicates that the this compound compound can induce apoptosis and cell cycle arrest in human cancer cell lines.[6] This is achieved by enhancing the expression of the tumor-suppressing microRNA, miR-30C, which in turn selectively downregulates the expression of cyclin D1 and D2, key regulators of cell cycle progression.[6]

Petalosa_Mechanism cluster_0 Normal Pathological Process cluster_1 Effects of HA Fragments cluster_2 Intervention CEMIP CEMIP (Hyaluronidase) Fragments HA Fragments CEMIP->Fragments Degrades HMW_HA High Molecular Weight Hyaluronic Acid (HMW-HA) HMW_HA->CEMIP Substrate Inhibit_Myelin Inhibition of Oligodendrocyte Maturation Fragments->Inhibit_Myelin Promote_Cancer Promotion of Cancer Cell Proliferation Fragments->Promote_Cancer This compound This compound Compound (Sulfuretin) This compound->CEMIP Inhibits

Figure 1: Inhibition of the CEMIP-Hyaluronan Pathway by this compound Compound.

Petalosa_Anticancer This compound This compound Compound (Sulfuretin) miR30C miR-30C Expression This compound->miR30C Enhances CyclinD1 Cyclin D1 miR30C->CyclinD1 Suppresses CyclinD2 Cyclin D2 miR30C->CyclinD2 Suppresses (Directly targets 3'-UTR) CellCycle Cell Cycle Progression CyclinD1->CellCycle Promotes CyclinD2->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Figure 2: Anticancer Signaling Pathway of this compound Compound.

Quantitative Data Summary

While the primary research on sulfuretin's inhibition of CEMIP did not provide a specific IC50 value, it demonstrated effective blockage of CEMIP activity in live cells.[2][3] For context, the inhibitory effects of other compounds on various hyaluronidases are presented below.

Table 1: Hyaluronidase Inhibitory Activity of Various Compounds

Compound/Extract Target Hyaluronidase IC50 Value Reference
Fucoidan Bovine Testicular 4.137 µM [7]
Luteolin Not Specified 67.38 µg/mL [8]
Pineapple Core Extract Not Specified 161.15 µg/mL [8]
Rosmarinic Acid Not Specified 24.3 µg/mL [9]

| Protocatechuic Acid | Not Specified | 107.6 µg/mL |[9] |

Table 2: In Vitro Cytotoxicity of this compound Compound (Sulfuretin)

Cell Line Incubation Time Concentration Effect Reference
Human Dental Pulp Cells 12 hours 1 - 40 µM No cytotoxic effects [10]
Human Dental Pulp Cells 12 hours > 40 µM Slight cytotoxicity [10]

| Human Dental Pulp Cells | Up to 48 hours | 40 µM | No cytotoxic effects |[10] |

Experimental Protocols

Workflow start Prepare this compound Compound Stock Solution assay1 Protocol 1: CEMIP Hyaluronidase Activity Assay start->assay1 assay2 Protocol 2: Cancer Cell Viability (MTT Assay) start->assay2 assay3 Protocol 3: Oligodendrocyte Progenitor Cell (OPC) Maturation Assay start->assay3 data Data Acquisition & Analysis (Spectrophotometry, Microscopy) assay1->data assay2->data assay3->data

Figure 3: General Experimental Workflow for In Vitro Testing.

Protocol 1: CEMIP Hyaluronidase Activity Inhibition Assay

This protocol is adapted from turbidimetric methods for measuring hyaluronidase activity.[11][12][13] It measures the ability of the this compound compound to prevent the degradation of hyaluronic acid by CEMIP.

Materials:

  • This compound compound stock solution (in DMSO)

  • Recombinant CEMIP enzyme or CEMIP-expressing cells

  • Hyaluronic Acid (HA) solution (e.g., 0.4 mg/mL in buffer)

  • Enzyme buffer (e.g., 0.1 M sodium phosphate, pH 5.3, with 0.15 M NaCl)

  • Albumin reagent (for turbidimetric detection)

  • 96-well microplate

  • Plate reader (600 nm)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the this compound compound in the enzyme buffer. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of HA solution.

    • 25 µL of diluted this compound compound or vehicle control (for positive control).

    • 25 µL of enzyme buffer (for negative control/blank).

  • Initiate Reaction: Add 25 µL of CEMIP enzyme solution to the wells containing the this compound compound and the positive control wells. Add 25 µL of enzyme buffer to the negative control wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction & Develop Turbidity: Stop the reaction by adding 200 µL of albumin reagent to each well. This reagent will precipitate the undigested HA. Incubate at room temperature for 10-15 minutes to allow turbidity to develop.

  • Measure Absorbance: Read the absorbance (turbidity) of the plate at 600 nm. A higher absorbance indicates more undigested HA and thus, higher inhibition of CEMIP activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound compound relative to the controls.

Protocol 2: Cancer Cell Viability (MTT Assay)

This protocol determines the effect of the this compound compound on the viability and proliferation of cancer cells.[14][15]

Materials:

  • Cancer cell line of interest (e.g., PC-3 prostate cancer cells)

  • Complete cell culture medium

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the complete cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measure Absorbance: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition compared to the vehicle control. This data can be used to determine the IC50 value of the compound.

Protocol 3: In Vitro Oligodendrocyte Progenitor Cell (OPC) Maturation Assay

This protocol assesses the ability of the this compound compound to promote the differentiation of OPCs into mature oligodendrocytes, a key process for remyelination.[4][16]

Materials:

  • Primary rodent OPCs

  • OPC proliferation medium (containing growth factors like PDGF)

  • OPC differentiation medium (low in growth factors)

  • This compound compound stock solution (in DMSO)

  • Poly-D-lysine coated coverslips or plates

  • Antibodies for immunocytochemistry:

    • O4 or CNPase (for mature oligodendrocytes)

    • MBP (Myelin Basic Protein, for myelinating oligodendrocytes)

    • A2B5 or NG2 (for OPCs)

  • Fluorescent secondary antibodies and DAPI for nuclear staining

  • Microscope for imaging

Procedure:

  • Cell Seeding: Isolate and purify primary OPCs from neonatal rodent brains.[4] Seed the OPCs onto poly-D-lysine coated coverslips in proliferation medium.

  • Compound Treatment: Once cells are established, switch to differentiation medium. Add the this compound compound at various concentrations. Include a vehicle control. A positive control could be a known differentiation-promoting factor like thyroid hormone (T3). To mimic disease conditions, high molecular weight HA can be added to the culture to inhibit maturation, against which the compound's effect can be tested.[2][3]

  • Incubation: Culture the cells for 3-5 days to allow for differentiation.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and block with a solution containing Triton X-100 and a blocking serum.

    • Incubate with primary antibodies (e.g., anti-MBP and anti-O4) overnight at 4°C.

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies and DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto slides.

    • Capture images using a fluorescence microscope.

    • Quantify the number of mature oligodendrocytes (e.g., MBP-positive cells with complex morphology) as a percentage of the total number of cells (DAPI-stained nuclei). Compare the results across different treatment conditions.

References

Information on "Petalosa" as an Analytical Chemistry Standard is Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "Petalosa" as a standard in analytical chemistry, there is no publicly available information to support its use in this context. While a chemical compound named this compound is cataloged, details regarding its application in analytical methodologies, particularly for researchers, scientists, and drug development professionals, are absent from scientific literature and databases.

A search for "this compound" primarily yields results related to a genus of moths and a women's clothing brand. However, a specific chemical entity named this compound is listed in the PubChem database with the molecular formula C10H18O10. This indicates the existence of the molecule, but its function and application as an analytical standard are not documented.

Further targeted searches for "this compound" in the context of analytical chemistry, including its use in chromatography, drug metabolism studies, or as a reference standard, did not produce any relevant application notes, experimental protocols, or data. Similarly, no information was found regarding any biological activity or associated signaling pathways that would necessitate its use as a standard in drug development research.

Due to the complete lack of available data, it is not possible to create the requested detailed application notes, experimental protocols, or visualizations. The core requirements, including data presentation in tables and the creation of diagrams for signaling pathways and experimental workflows, cannot be fulfilled without foundational scientific information.

It is possible that "this compound" is a compound used in a highly specialized or proprietary setting that is not publicly disclosed, or that the inquiry is based on a misunderstanding of the compound's name or application.

Chemical Properties of this compound

While its application as an analytical standard is not documented, the following information for the chemical compound this compound is available from its PubChem entry:

PropertyValue
Molecular Formula C10H18O10
Molecular Weight 298.24 g/mol
IUPAC Name (2R,3S,4S,4aR,6S,7R,8R,8aS)-2,6-bis(hydroxymethyl)oxane-3,4,7,8-tetrol

Application Notes & Protocols: Experimental Design for Petalosa Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Natural products are a foundational source for the discovery of novel therapeutic agents. The systematic screening of extracts, such as those from "Petalosa," is a critical first step in identifying and characterizing new bioactive compounds. These application notes provide a detailed, tiered approach for the initial bioactivity screening of this compound extracts, encompassing cytotoxicity, antioxidant, antimicrobial, and anti-inflammatory activities. The protocols are designed to be robust and reproducible, and the data presentation formats allow for clear interpretation and comparison of results.

Overall Experimental Workflow

The proposed experimental design follows a logical progression from broad primary screening to more specific secondary assays. This workflow ensures that resources are focused on the most promising activities identified in the initial tier.

G start This compound Extract Preparation tier1 Tier 1: Primary Screening (Broad Spectrum) start->tier1 cytotoxicity Cytotoxicity Assay (e.g., MTT) tier1->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH) tier1->antioxidant antimicrobial Antimicrobial Assay (e.g., MIC) tier1->antimicrobial data_analysis1 Data Analysis: Calculate IC50 / MIC cytotoxicity->data_analysis1 antioxidant->data_analysis1 antimicrobial->data_analysis1 decision Bioactivity Identified? data_analysis1->decision tier2 Tier 2: Secondary Screening (Mechanism-focused) decision->tier2  Yes no_activity Archive / Re-evaluate Extraction decision->no_activity  No   anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) tier2->anti_inflammatory apoptosis Apoptosis Assay (e.g., Caspase-Glo) tier2->apoptosis data_analysis2 Data Analysis: Confirm & Quantify Activity anti_inflammatory->data_analysis2 apoptosis->data_analysis2 end Lead Identification & Further Development data_analysis2->end

Caption: High-level workflow for this compound bioactivity screening.

Tier 1: Primary Bioactivity Screening Protocols

Protocol: General Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration at which this compound extract exhibits toxicity to living cells, yielding an IC50 (half-maximal inhibitory concentration) value. This is crucial for establishing a therapeutic window for other bioactivities.

Methodology: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures cellular metabolic activity.[1] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[1]

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)

  • This compound extract, dissolved in DMSO (sterile-filtered)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of the this compound extract in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the diluted extracts to the respective wells. Include wells for "untreated cells" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the extract concentration.

This compound Extract Conc. (µg/mL) Absorbance (570 nm) - Mean Standard Deviation % Viability
0 (Control)1.2500.085100.0
1.561.2150.07097.2
3.121.1500.06592.0
6.250.9800.05078.4
12.50.6300.04550.4
250.3100.03024.8
500.1500.02512.0
1000.0800.0156.4
Calculated IC50 (µg/mL) 12.4
Protocol: Antioxidant Activity using DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging potential of the this compound extract.

Methodology: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.[2][3] This causes the deep violet color of the DPPH solution to fade, which can be measured spectrophotometrically.[4]

Materials:

  • This compound extract, dissolved in methanol or ethanol

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol (analytical grade)

  • 96-well plate, microplate reader (517 nm)

Procedure:

  • Preparation: Prepare serial dilutions of the this compound extract and the positive control in the chosen solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each extract dilution.

  • Incubation: Mix well and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. A blank well should contain only the solvent.

Data Presentation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The EC50 value (effective concentration to scavenge 50% of radicals) is then determined.

This compound Extract Conc. (µg/mL) Absorbance (517 nm) - Mean % Scavenging Activity
0 (Control)0.9500.0
100.81014.7
200.65031.6
400.48548.9
800.24074.7
1600.11088.4
Calculated EC50 (µg/mL) 41.2
Ascorbic Acid EC50 (µg/mL) 8.5
Protocol: Antimicrobial Activity using Broth Microdilution Assay (MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the this compound extract, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology: This method involves challenging microorganisms with serial dilutions of the extract in a liquid broth medium.[5][6] Growth is assessed after an incubation period, often with a growth indicator dye.[5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound extract, dissolved in DMSO

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (0.015% in sterile PBS) or p-iodonitrotetrazolium violet (INT)

  • Sterile 96-well plates

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight, then dilute in fresh broth to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound extract stock solution to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (antibiotic), a negative control (broth + inoculum, no extract), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Growth Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the color remains blue.

  • Data Acquisition: Visually determine the MIC or read fluorescence/absorbance with a plate reader.

Data Presentation: The MIC is reported as the lowest concentration of the extract that inhibited microbial growth.

Microorganism This compound Extract MIC (µg/mL) Positive Control & MIC (µg/mL)
S. aureus ATCC 2592364Ciprofloxacin (0.5)
E. coli ATCC 25922128Ciprofloxacin (0.25)
C. albicans ATCC 90028>256Fluconazole (1.0)

Tier 2: Secondary Bioactivity Screening Protocols

If primary screening reveals significant activity (e.g., low cytotoxicity but high antioxidant activity), secondary assays can be performed to investigate specific mechanisms, such as anti-inflammatory potential.

Protocol: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition

Objective: To assess the ability of this compound extract to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology: This assay uses macrophage cells (e.g., RAW 264.7) stimulated with LPS to induce an inflammatory response, characterized by the production of NO. The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[7]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound extract (pre-screened for cytotoxicity in this cell line)

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound extract for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Nitrite Measurement:

    • Transfer 50 µL of culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Data Presentation: Results are presented as the percentage of NO inhibition compared to the LPS-stimulated control.

This compound Extract Conc. (µg/mL) Nitrite Conc. (µM) - Mean % NO Inhibition
Control (No LPS)1.5-
Control (+LPS)35.80.0
528.221.2
1019.545.5
2011.368.4
406.881.0
Calculated IC50 (µg/mL) 11.5

Potential Signaling Pathway Modulation

Natural products often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.[8][9]

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_active p50/p65 (Active NF-κB) IkB->NFkB_active Releases NFkB_inactive p50/p65 IκBα Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation This compound This compound Extract This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols: Cell Culture Assays Involving the Petalosa Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Note: The scientific literature does not contain a specific compound referred to as "Petalosa." The following application notes and protocols are based on general methodologies for analyzing novel compounds with potential therapeutic effects in cell culture. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction to In Vitro Compound Screening

The initial assessment of a novel compound's biological activity is crucial in the drug discovery pipeline. Cell culture assays provide a controlled environment to investigate the effects of a compound on cellular processes, including proliferation, viability, and specific signaling pathways. These assays are fundamental for determining a compound's potential as a therapeutic agent and for elucidating its mechanism of action.

This document outlines standard protocols for evaluating a novel compound, herein referred to as "this compound," in various cell culture-based assays. These protocols are designed to be adaptable for researchers in academic and industrial settings.

Quantitative Data Summary

The following tables represent hypothetical data that would be generated from the assays described in this document. These tables are for illustrative purposes to guide researchers in organizing their experimental results.

Table 1: Cytotoxicity of this compound Compound on Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.5 ± 2.1
A549Lung Cancer28.3 ± 3.5
HeLaCervical Cancer12.8 ± 1.9
HepG2Liver Cancer45.1 ± 5.2

Table 2: Effect of this compound Compound on Apoptosis Induction in HeLa Cells

Treatment Concentration (µM)% Apoptotic Cells (Annexin V positive)Caspase-3 Activity (Fold Change vs. Control)
0 (Control)2.1 ± 0.51.0 ± 0.1
515.7 ± 2.32.5 ± 0.3
1035.2 ± 4.15.8 ± 0.6
2068.9 ± 6.712.3 ± 1.1

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the this compound compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the this compound compound.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of the this compound compound for the desired duration.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualization of Concepts and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for screening a novel compound for its anti-cancer properties.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Compound Synthesis (this compound) C Cytotoxicity Assay (MTT) A->C B Cell Line Selection B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V) D->E D->E F Signaling Pathway Analysis (Western Blot) D->F D->F G Identify Molecular Targets E->G F->G

Caption: A general workflow for in vitro compound screening and mechanism of action studies.

Hypothetical Signaling Pathway Affected by this compound

This diagram depicts a hypothetical signaling pathway that could be inhibited by the this compound compound, leading to apoptosis.

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival Cell Survival mTOR->Cell Survival Promotes This compound This compound This compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the this compound compound.

Troubleshooting & Optimization

Improving Petalosa yield from natural extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Petalosa Extraction Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this compound from its natural source, the petals of Petalosia fragrantis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low this compound yield during initial extraction?

A1: Low yield is a common issue and can often be traced to several factors.[1] The most critical are the quality of the raw plant material, the particle size of the ground petals, and the choice of extraction solvent.[1][2][3] this compound, a glycosylated flavonoid, requires a polar solvent for efficient extraction. Using a non-polar solvent will result in a poor yield.[4] Additionally, improper drying or storage of the petals can lead to degradation of the target compound before extraction even begins.[2]

Q2: My this compound extract is showing signs of degradation. What can I do to prevent this?

A2: this compound is known to be sensitive to high temperatures and extreme pH levels.[4][5] If you are using a heat-based extraction method like Soxhlet, the prolonged exposure to heat can degrade the compound.[1] Consider switching to a lower-temperature method like Ultrasound-Assisted Extraction (UAE) or maceration.[4] Also, maintaining a neutral or slightly acidic pH (pH 4-6) during extraction and purification is often optimal for flavonoid stability.[4][5]

Q3: I'm losing a significant amount of this compound during the purification (column chromatography) step. Why is this happening?

A3: Product loss during chromatography is a frequent challenge.[1] This can be due to several reasons:

  • Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase (e.g., silica gel).[1]

  • Compound Degradation: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds.[1]

  • Co-elution with Impurities: The solvent system may not be optimized to separate this compound from other closely related compounds, leading to impure fractions and perceived loss.[1]

Q4: Can the harvest time and post-harvest processing of Petalosia fragrantis affect the final yield?

A4: Absolutely. The concentration of secondary metabolites like this compound can vary significantly depending on the plant's life cycle, season, and even the time of day of harvesting.[2] Post-harvest handling is also crucial; proper drying and storage conditions are necessary to prevent enzymatic degradation or microbial contamination, both of which can reduce the available this compound for extraction.[2]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound extraction.

Issue 1: Consistently Low Crude Extract Yield

If your initial extraction yields are below the expected range (see Table 1), follow this decision tree to diagnose the problem.

LowYield_Troubleshooting start Low Crude Yield check_material Step 1: Verify Raw Material Quality start->check_material check_grind Step 2: Assess Particle Size check_material->check_grind Material OK solution_material Solution: Source high-quality, properly dried petals. Use freeze-drying if possible. check_material->solution_material Issue Found check_solvent Step 3: Evaluate Extraction Solvent check_grind->check_solvent Grind OK solution_grind Solution: Grind to a fine, consistent powder (e.g., 0.5-1.0 mm) to maximize surface area. check_grind->solution_grind Issue Found check_params Step 4: Review Extraction Parameters check_solvent->check_params Solvent OK solution_solvent Solution: Use a polar solvent. Test 70-80% aqueous ethanol or methanol. Refer to Table 2. check_solvent->solution_solvent Issue Found solution_params Solution: Optimize solvent:solid ratio, time, and temperature. Refer to Table 1. check_params->solution_params Issue Found

Troubleshooting decision tree for low this compound yield.
Issue 2: Extract Purity is Low / Difficulty in Purification

If you are struggling to isolate pure this compound from the crude extract, consider the following points.

  • Problem: Co-extraction of Impurities

    • Cause: The initial extraction solvent may be too non-selective, pulling out fats, waxes, and chlorophylls along with this compound.

    • Solution: Perform a pre-extraction wash (de-fatting) of the dried plant material with a non-polar solvent like n-hexane before the main extraction.[6] This will remove non-polar impurities.

  • Problem: Brown, Tarry Extract

    • Cause: This often indicates oxidation or thermal degradation of phenolic compounds.

    • Solution: Lower the extraction temperature. If using Soxhlet, which operates at the solvent's boiling point, switch to a lower-temperature method.[1] Ensure the extract is not exposed to light or air for prolonged periods. Consider adding an antioxidant like ascorbic acid during extraction.[7]

  • Problem: Poor Separation on Silica Column

    • Cause: The polarity of the mobile phase (solvent system) is not optimized.

    • Solution:

      • TLC First: Use Thin Layer Chromatography (TLC) to test various solvent systems. This allows for rapid optimization before committing to a large-scale column.

      • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity by mixing in a more polar solvent. This will elute compounds in order of increasing polarity. For this compound (a glycosylated flavonoid), a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate, is a good starting point.

      • Alternative Stationary Phases: If this compound is degrading on silica, consider using a neutral stationary phase like alumina or a reversed-phase column (e.g., C18).[1]

Data Presentation

The following tables summarize key quantitative data to guide your experimental design.

Table 1: Comparison of Common Extraction Methods for this compound

ParameterMacerationUltrasound-Assisted (UAE)Soxhlet Extraction
Principle Soaking in solvent at room temp.High-frequency sound wavesContinuous extraction with hot solvent
Temperature 20-25°C30-50°C (Controlled)Solvent Boiling Point (e.g., Ethanol: 78°C)
Typical Time 24-72 hours[8]30-60 minutes[4]8-12 hours[4]
Solvent:Solid Ratio 10:1 to 20:1 (v/w)[1]20:1 to 30:1 (v/w)10:1 (v/w)
Expected Yield ModerateHighHigh (risk of degradation)
Pros Simple, no heat requiredFast, efficient, low temp[9]High solvent efficiency[1]
Cons Time-consuming, lower yield[1]Requires specific equipmentThermal degradation risk[1]

Table 2: Influence of Solvent System on this compound Yield (Based on standardized extraction using UAE at 40°C for 30 minutes)

Solvent SystemPolarity IndexRelative this compound Yield (%)Notes
n-Hexane0.1< 5%Ineffective for this compound; good for de-fatting.
Ethyl Acetate4.445-55%Extracts less polar flavonoids and impurities.
Acetone5.160-70%Effective, but can extract more impurities.
Methanol5.185-95%Highly effective but more toxic.[10]
Ethanol 4.3 See below Generally preferred (low toxicity). [10]
50% Aqueous Ethanol-75-85%Good for many glycosylated flavonoids.
70% Aqueous Ethanol-90-100% Optimal for many polar flavonoids. [11]
95% Aqueous Ethanol-80-90%Reduced efficiency as water content decreases.

Experimental Protocols & Workflows

General Workflow for this compound Extraction and Purification

This diagram illustrates the standard procedure from raw material to purified compound.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification raw_material 1. Dried Petals of Petalosia fragrantis grinding 2. Grinding raw_material->grinding defatting 3. De-fatting (with n-Hexane) grinding->defatting extraction 4. Solvent Extraction (e.g., 70% Ethanol via UAE) defatting->extraction filtration 5. Filtration extraction->filtration concentration 6. Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract chromatography 7. Column Chromatography (Silica Gel) crude_extract->chromatography fraction_collection 8. Fraction Collection chromatography->fraction_collection purity_check 9. Purity Check (TLC/HPLC) fraction_collection->purity_check pure_this compound 10. Pure this compound purity_check->pure_this compound

Standard workflow for this compound extraction and purification.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method is recommended for its efficiency and for minimizing thermal degradation.

  • Preparation: Weigh 10 g of finely ground, de-fatted Petalosia fragrantis petals and place them into a 500 mL beaker or flask.

  • Solvent Addition: Add 200 mL of 70% aqueous ethanol (a 1:20 solid-to-solvent ratio).[1]

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 40°C and the sonication time to 45 minutes.[4]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.[4]

  • Re-extraction (Optional but Recommended): To maximize yield, repeat steps 2-4 on the retained plant material with fresh solvent and combine the filtrates.

  • Concentration: Concentrate the combined filtrates using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C. This will yield the crude this compound extract.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the separation of this compound from the crude extract.

  • Column Packing: Prepare a glass column with silica gel (60-120 mesh) using a non-polar solvent like n-hexane as the slurry medium (wet packing method).[12]

  • Sample Loading: Dissolve the crude extract (e.g., 1 g) in a minimal amount of the initial mobile phase solvent. Alternatively, create a dry slurry by adsorbing the extract onto a small amount of silica gel, allowing the solvent to evaporate, and carefully layering the resulting powder on top of the packed column.[13]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane or ethyl acetate/hexane mixture) to remove non-polar impurities.

  • Gradient Elution: Gradually increase the solvent polarity to separate compounds. A typical gradient for flavonoids might be:

    • Hexane -> Ethyl Acetate (increasing concentrations)

    • Ethyl Acetate -> Methanol (increasing concentrations)

  • Fraction Collection: Collect the eluent in separate test tubes (fractions).[13]

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain this compound. Combine the pure fractions.[13]

  • Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Hypothetical this compound Biosynthesis Pathway

Understanding the biosynthesis pathway can provide context for factors affecting this compound concentration in the plant. This simplified diagram illustrates a plausible pathway for a glycosylated flavonoid.

Biosynthesis_Pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa chalcone Chalcone coumaroyl_coa->chalcone flavonoid_core Flavonoid Aglycone (Petalosidin) chalcone->flavonoid_core This compound This compound (Glycosylated Flavonoid) flavonoid_core->this compound pal PAL c4h C4H cl 4CL chs CHS chi CHI/F3H... ugt UGT (Glycosyltransferase)

Simplified biosynthesis pathway of this compound.

References

Technical Support Center: Overcoming Challenges in Petalosa Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of a compound specifically named "Petalosa" is not documented in the public scientific literature. Therefore, this guide provides a generalized framework for troubleshooting the synthesis of a complex, fictional molecule, "Compound P" (as a stand-in for this compound), which undergoes a multi-step synthesis involving common organic chemistry transformations. This guide is intended for researchers, scientists, and drug development professionals and can be adapted for specific, real-world synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the Suzuki coupling step (Step 1) is consistently low. What are the potential causes and solutions?

A1: Low yields in Suzuki coupling reactions are a common issue. Several factors could be at play:

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and dried. Consider using a fresh batch of catalyst or a more robust pre-catalyst.

  • Ligand Choice: The choice of phosphine ligand is crucial. If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos) which can improve catalytic activity.

  • Base Incompatibility: The strength and solubility of the base are critical. If you are using an inorganic base like K₂CO₃, ensure it is finely powdered and well-stirred. Alternatively, consider switching to a soluble organic base like Et₃N or a stronger inorganic base like Cs₂CO₃.

  • Reaction Temperature: The reaction may not be reaching the optimal temperature for catalytic turnover. Ensure your reaction setup provides uniform and accurate heating. A slight increase in temperature might be beneficial, but be cautious of potential side reactions.

Q2: I am observing multiple spots on my TLC plate after the Boc-protection step (Step 2), indicating incomplete reaction or side products. How can I improve the selectivity?

A2: The formation of multiple products in a protection step suggests issues with reaction conditions or reagent stoichiometry.

  • Stoichiometry of Boc Anhydride: Ensure you are using the correct amount of Boc anhydride. Using a large excess can sometimes lead to side reactions. A slight excess (1.1-1.5 equivalents) is typically sufficient.

  • Base and Solvent: The choice of base and solvent can influence the reaction. A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard. Ensure the base is pure and the solvent is dry.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction is slow, it might be incomplete. If left for too long, side products may form. The reaction is typically run at room temperature.

Q3: The final cyclization step (Step 3) is not proceeding to completion, and I am isolating mostly the linear precursor. What can I do to promote cyclization?

A3: Driving a cyclization reaction to completion often requires specific conditions to favor the intramolecular reaction over intermolecular side reactions.

  • High Dilution Conditions: Running the reaction at a very low concentration (high dilution) favors intramolecular cyclization by minimizing the chances of two different molecules reacting with each other. This can be achieved by slowly adding the linear precursor to a large volume of solvent over an extended period using a syringe pump.

  • Choice of Catalyst/Reagent: The specific reagent used for the cyclization is critical. Ensure it is active and used in the correct stoichiometric amount. For example, in a peptide coupling-based cyclization, a more efficient coupling reagent might be needed.

  • Conformational Constraints: The linear precursor may not be in the correct conformation for cyclization. The use of specific solvents or additives that can pre-organize the molecule through hydrogen bonding or other non-covalent interactions can be beneficial.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki Coupling (Step 1)

This guide provides a systematic approach to troubleshooting low yields in the Suzuki coupling of an aryl bromide with a boronic acid to form the biaryl core of Compound P.

Table 1: Troubleshooting Low Yield in Suzuki Coupling

ParameterStandard ConditionAlternative 1Alternative 2Alternative 3
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (3 mol%)Pd₂(dba)₃ (1.5 mol%) with SPhos (3 mol%)Fresh batch of Pd(PPh₃)₄
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Et₃N (3.0 eq)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)THF/H₂O (4:1)Anhydrous DMF
Temperature 90 °C100 °C80 °C110 °C
Reaction Time 12 h24 h8 hMonitor by TLC/LC-MS

Workflow for Troubleshooting Low Yield:

G start Low Yield (<50%) in Step 1 check_reagents Verify Purity and Dryness of All Reagents and Solvents start->check_reagents degas Ensure Proper Degassing of Reaction Mixture check_reagents->degas change_base Screen Different Bases (Table 1) degas->change_base change_catalyst Screen Different Catalysts/Ligands (Table 1) change_base->change_catalyst optimize_temp Optimize Reaction Temperature (Table 1) change_catalyst->optimize_temp high_yield Yield Improved optimize_temp->high_yield

Caption: Troubleshooting workflow for low yield in Step 1.

Guide 2: Incomplete Boc-Protection (Step 2)

This guide addresses the issue of incomplete reaction and the presence of starting material after the Boc-protection of an amine.

Table 2: Optimizing Boc-Protection

ParameterStandard ConditionAlternative 1Alternative 2Alternative 3
Boc Anhydride 1.2 eq1.5 eq2.0 eqFresh Bottle
Base Et₃N (1.5 eq)DIPEA (1.5 eq)DMAP (cat.), Et₃N (1.5 eq)Aqueous NaHCO₃
Solvent DCMTHFAcetonitrileDioxane
Temperature Room Temp0 °C to RT40 °C-
Reaction Time 4 h12 h2 hMonitor by TLC

Experimental Protocols

Protocol 1: Synthesis of Biaryl Core via Suzuki Coupling (Step 1)
  • To a flame-dried round-bottom flask, add aryl bromide (1.0 eq), boronic acid (1.2 eq), and the chosen base (2.0 eq).

  • Purge the flask with argon for 15 minutes.

  • Add the palladium catalyst (specified mol%) and ligand (if applicable) under a positive pressure of argon.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.1 M) via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc-Protection of Amine (Step 2)
  • Dissolve the amine-containing substrate (1.0 eq) in the chosen dry solvent (e.g., DCM, 0.2 M) in a round-bottom flask under an argon atmosphere.

  • Add the base (e.g., Et₃N, 1.5 eq) and stir for 5 minutes at room temperature.

  • Add a solution of Boc anhydride (1.2 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Visualizations

Fictional Signaling Pathway of Compound P

G cluster_cell Target Cell Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Phosphorylation Cascade CompoundP Compound P CompoundP->Receptor Binds and Inhibits KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response

Caption: Proposed signaling pathway inhibited by Compound P.

Overall Synthetic Workflow for Compound P

G A Starting Material A (Aryl Bromide) Step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) A->Step1 B Starting Material B (Boronic Acid) B->Step1 Intermediate1 Biaryl Intermediate Step1->Intermediate1 Step2 Step 2: Boc-Protection (Boc Anhydride, Base) Intermediate1->Step2 Intermediate2 Protected Intermediate Step2->Intermediate2 Step3 Step 3: Deprotection & Cyclization (Acid, Coupling Reagent) Intermediate2->Step3 CompoundP Final Product (Compound P) Step3->CompoundP

Caption: Synthetic scheme for the preparation of Compound P.

Technical Support Center: Petalosa Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Information regarding a specific molecule or drug substance named "Petalosa" is not available in the public scientific literature. The following troubleshooting guide is a template based on common stability and degradation issues encountered with novel therapeutic molecules. "this compound" is used here as a placeholder for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows unexpected degradation after thawing. What is the likely cause?

A1: Repeated freeze-thaw cycles are a common cause of degradation for many molecules, particularly large proteins or complex small molecules. This can lead to aggregation, precipitation, or chemical breakdown. It is recommended to aliquot samples after initial preparation to avoid thawing the entire stock for each experiment.

Q2: I've observed a change in the color and clarity of my this compound solution during storage. What does this indicate?

A2: A visible change in the sample's appearance, such as discoloration or the formation of precipitates, is a strong indicator of chemical degradation or physical instability. This could be due to oxidation, hydrolysis, or aggregation. The sample should not be used, and the cause of the instability (e.g., storage temperature, light exposure, container type) should be investigated.

Q3: What are the optimal storage conditions for this compound to ensure long-term stability?

A3: Optimal storage conditions are molecule-specific and should be determined through formal stability studies.[1] As a general guideline, solid (lyophilized) this compound should be stored in a desiccated environment at -20°C or -80°C, protected from light.[2] Solutions should be stored frozen at -80°C in appropriate cryovials. Always refer to the specific product datasheet for recommended storage.

Q4: Can I store this compound solutions at 4°C for short-term use?

A4: Storing solutions at 4°C can increase the rate of degradation compared to frozen storage. The suitability of refrigerated storage depends on the molecule's inherent stability in the formulation buffer. If short-term refrigerated storage is necessary, its duration should be validated by stability testing to ensure no significant degradation occurs.

Q5: My analytical results show multiple new peaks after running a this compound sample. How do I know if these are degradants?

A5: The appearance of new peaks in an analytical chromatogram (e.g., HPLC) is a classic sign of degradation. To confirm, you can perform forced degradation studies, which intentionally stress the sample (e.g., with acid, base, peroxide, heat, light) to generate expected degradation products.[3][4][5][6] Comparing the peaks from your sample to those from the forced degradation study can help identify them.

Troubleshooting Guides

Issue 1: Inconsistent Results in Potency Assays

If you are observing variable results in your biological or chemical assays, it may be linked to sample instability. Follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Inconsistent Potency A Inconsistent Assay Results Observed B Check Sample Handling Protocol A->B C Review Storage Conditions (Temp, Light) B->C D Perform Fresh Sample vs. Stored Sample Assay C->D E Analyze Sample Integrity (e.g., HPLC, SDS-PAGE) D->E Side-by-Side F Results Consistent? E->F G Degradation Confirmed F->G No I Issue Likely Assay-Related. Troubleshoot Assay Protocol. F->I Yes H Revise Handling & Storage Protocols. Re-aliquot stock. G->H G cluster_0 Experimental Workflow: Forced Degradation Study A Prepare this compound Stock Solution B Aliquot into 5 Stress Groups + 1 Control A->B C Acid (HCl, 60°C) B->C D Base (NaOH, 60°C) B->D E Oxidative (H₂O₂) B->E F Thermal (70°C) B->F G Photolytic (ICH Light) B->G H Neutralize Samples (C & D) C->H D->H I Analyze All Samples (HPLC-UV/MS) E->I F->I G->I H->I J Identify & Quantify Degradants I->J G cluster_0 Common Chemical Degradation Pathways cluster_stress Stress Factors cluster_products Degradation Products This compound Intact this compound Hydrolysis Hydrolysis Products (e.g., cleaved esters) This compound->Hydrolysis Hydrolysis Oxidation Oxidation Products (e.g., sulfoxides) This compound->Oxidation Oxidation Photodegradation Photodegradation Products (e.g., dimers) This compound->Photodegradation Photolysis H2O Water (pH) H2O->Hydrolysis O2 Oxygen / Peroxide O2->Oxidation Light Light (UV/Vis) Light->Photodegradation

References

Technical Support Center: Optimizing HPLC-MS Parameters for Petalosa (using Flavonoids as a proxy)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the analysis of Petalosa, with a focus on flavonoids as a representative class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best column choice for separating a complex mixture of this compound flavonoids?

A1: For the separation of flavonoids, a C18 reverse-phase column is the most common and effective choice.[1][2] These columns provide good retention and separation for the moderately polar to nonpolar nature of many flavonoids. For complex samples, using a column with a smaller particle size (e.g., 1.8 µm) can improve resolution and efficiency.[3]

Q2: What mobile phase composition is recommended for this compound flavonoid analysis?

A2: A gradient elution using a two-solvent system is typically employed for flavonoid separation.[1][2] The most common mobile phases are:

  • Solvent A: Water with a small percentage of acid (e.g., 0.1-0.2% formic acid or acetic acid).[2][3][4][5] The acid helps to improve peak shape by protonating silanol groups in the stationary phase and the analytes themselves.

  • Solvent B: An organic solvent such as acetonitrile or methanol, also with a small percentage of the same acid.[4][5] Acetonitrile is often preferred due to its lower viscosity and UV cutoff.

A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.[1][4]

Q3: Should I use positive or negative ionization mode for MS detection of this compound flavonoids?

A3: Both positive and negative electrospray ionization (ESI) modes can be used for flavonoid analysis, and the choice depends on the specific flavonoid subclasses you are targeting.[4][6]

  • Positive Ion Mode ([M+H]+): Generally effective for most flavonoids and can provide valuable fragmentation data for structural elucidation.[4]

  • Negative Ion Mode ([M-H]-): Can offer better sensitivity for certain classes of flavonoids, particularly those with acidic protons.[6]

It is often beneficial to run samples in both modes during method development to determine the optimal mode for your compounds of interest.[6]

Q4: How can I improve the sensitivity of my HPLC-MS analysis for low-abundance this compound flavonoids?

A4: To improve sensitivity, consider the following:

  • Optimize ESI parameters: Adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize ion generation and transmission.[3][4][7]

  • Sample preparation: Employ solid-phase extraction (SPE) to pre-concentrate your sample and remove interfering matrix components.[8]

  • Mobile phase additives: The use of formic acid or acetic acid in the mobile phase can enhance ionization efficiency.[2][4]

  • MS settings: Use targeted analysis modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if you know the specific masses of your target flavonoids.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions Add a small amount of acid (0.1% formic or acetic acid) to the mobile phase to suppress silanol interactions.[2][4]
Incompatible Injection Solvent Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Column Degradation Flush the column with a series of strong solvents or replace it if it's at the end of its lifespan.[9]
Void in Column or Tubing Check all fittings for proper connection and ensure there are no gaps.[10]
Issue 2: Inconsistent Retention Times
Possible Cause Solution
Pump Issues Check for leaks in the pump seals and ensure proper solvent degassing to prevent air bubbles.[9][11][12] Purge the pump to remove any trapped air.[10]
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate composition. Inconsistent mobile phase can lead to shifts in retention time.[9]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[11]
Temperature Fluctuations Use a column oven to maintain a stable temperature, as temperature can affect retention times.[9][10]
Issue 3: Low Signal Intensity or No Peaks
Possible Cause Solution
Incorrect MS Polarity Verify that you are using the optimal ionization mode (positive or negative) for your target this compound flavonoids.[6]
Suboptimal ESI Source Parameters Optimize the capillary voltage, gas flows, and temperatures for your specific analytes and flow rate.[3][4][7]
Sample Degradation Ensure proper sample storage and handling to prevent degradation of light- or temperature-sensitive compounds.
Clogged ESI Needle Clean or replace the ESI needle to ensure proper sample nebulization.
Matrix Effects Dilute the sample or use a more effective sample cleanup method like SPE to reduce ion suppression from co-eluting matrix components.

Data Presentation: HPLC-MS Parameters for Flavonoid Analysis

The following table summarizes typical HPLC-MS parameters used for the analysis of flavonoids, which can be adapted for "this compound."

ParameterTypical Setting
HPLC System UHPLC or HPLC
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A Water + 0.1% Formic Acid[4][5]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[4][5]
Gradient 5-95% B over 10-30 minutes[1][3][4]
Flow Rate 0.2 - 0.5 mL/min[1][3]
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
MS System Triple Quadrupole or High-Resolution MS (QTOF, Orbitrap)
Ion Source Electrospray Ionization (ESI)[3][4]
Ionization Mode Positive and/or Negative[4][6]
Capillary Voltage 3500 - 4500 V (Positive), -3000 to -4000 V (Negative)[3][4]
Nebulizer Pressure 35 - 45 psi[3][4]
Drying Gas Flow 8 - 12 L/min[4]
Drying Gas Temperature 300 - 350 °C[4]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to preserve the integrity of the flavonoids. Grind the dried material into a fine powder.[13]

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 1 g).

    • Perform extraction using a suitable solvent. Methanol or ethanol, often mixed with water (e.g., 70-80%), are commonly used for flavonoid extraction.[13][14]

    • Techniques like maceration, ultrasonication, or Soxhlet extraction can be employed.[8][14][15] For a simple and effective method, mix the powder with the solvent and sonicate for 30-60 minutes.

  • Filtration and Concentration:

    • Centrifuge the mixture and filter the supernatant to remove solid plant debris. A 0.22 or 0.45 µm syringe filter is recommended before HPLC injection.

    • Evaporate the solvent from the filtrate using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase or a compatible solvent for HPLC-MS analysis.

Mandatory Visualization

hplc_ms_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis sp1 Plant Material sp2 Drying & Grinding sp1->sp2 sp3 Solvent Extraction sp2->sp3 sp4 Filtration sp3->sp4 sp5 Concentration sp4->sp5 sp6 Reconstitution sp5->sp6 hplc1 Autosampler Injection sp6->hplc1 Inject Sample hplc2 HPLC Column (C18) hplc1->hplc2 hplc3 Gradient Elution hplc2->hplc3 ms1 Electrospray Ionization (ESI) hplc3->ms1 Eluted Analytes ms2 Mass Analyzer ms1->ms2 ms3 Detector ms2->ms3 da1 Chromatogram ms3->da1 Signal da2 Mass Spectra ms3->da2 Signal da3 Compound Identification & Quantification da1->da3 da2->da3

Caption: General workflow for HPLC-MS analysis of this compound.

troubleshooting_peak_tailing start Poor Peak Shape (Tailing) q1 Is sample concentration high? start->q1 s1 Reduce sample concentration or injection volume q1->s1 Yes q2 Is mobile phase acidic? q1->q2 No end Peak Shape Improved s1->end s2 Add 0.1% formic acid to mobile phase q2->s2 No q3 Is injection solvent stronger than mobile phase? q2->q3 Yes s2->end s3 Dissolve sample in initial mobile phase q3->s3 Yes s4 Check column and fittings for voids or replace column q3->s4 No s3->end s4->end

Caption: Troubleshooting flowchart for poor peak shape.

ms_parameters center ESI Source result1 Ion Generation center->result1 result2 Desolvation center->result2 param1 Capillary Voltage param1->center param2 Nebulizer Gas param2->center param3 Drying Gas param3->center param4 Temperature param4->center result3 Signal Intensity result1->result3 result2->result3

Caption: Relationship between ESI-MS parameters and signal intensity.

References

Technical Support Center: Troubleshooting Petalosa Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Petalosa" is a fictional molecule used here for illustrative purposes. There is no publicly available information on a specific chemical entity with this name. The following guidance is based on established methods for enhancing the solubility of poorly soluble, hydrophobic compounds and should be adapted and validated for your specific experimental context.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with compound solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A1: This common issue, known as "precipitation upon dilution," occurs because this compound is highly soluble in an organic solvent like DMSO but poorly soluble in the aqueous buffer used for the assay.[1] When the DMSO concentration decreases significantly upon dilution, the buffer can no longer keep the compound in solution. Here are several strategies to address this:

  • Reduce the final concentration of the compound: Your assay might be sensitive enough to work at a lower concentration of this compound that remains soluble in the final assay buffer.[1]

  • Decrease the percentage of DMSO in the final solution: While reducing DMSO, you might need to find a balance. Try to keep the final DMSO concentration as high as your assay allows (typically ≤1%) to aid solubility.[1]

  • Use an intermediate dilution step: Instead of diluting directly into the final aqueous buffer, perform a serial dilution. First, dilute the stock into a mixture of solvent and buffer or into a solution containing a solubilizing agent.[1]

  • Employ co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be explored. A combination of co-solvents might be more effective than a single one.[2][3]

  • Utilize surfactants: Low concentrations of non-ionic surfactants, such as Tween 20 or Polysorbate 80, can help maintain compound solubility.[3][4]

Q2: My this compound stock solution is hazy or contains visible particles. What should I do?

A2: This indicates that the compound is not fully dissolved in the stock solvent. Here are some steps to take:

  • Gently warm the solution: If this compound is heat-stable, gently warming the solution (e.g., in a 37°C water bath) can aid dissolution.[5][6]

  • Use sonication: Sonication can help break up compound aggregates and facilitate dissolution.[1][6]

  • Increase the solvent volume: Lowering the concentration by adding more solvent may help to fully dissolve the compound.

Q3: My assay results with this compound are not dose-dependent or are highly variable. Could this be a solubility issue?

A3: Yes, poor solubility is a common cause of inconsistent assay results. If the compound is precipitating at higher concentrations in the assay plate, it is not fully available to interact with the biological target.

  • Determine the kinetic solubility: Assess the maximum soluble concentration of this compound in your final assay buffer to identify the upper limit for your dose-response experiments.[1]

  • Visually inspect assay plates: Use a microscope to check for compound precipitation in the wells of your assay plate.[1]

Q4: Are there alternative solvents or formulations I can use to improve the solubility of this compound?

A4: If DMSO is not suitable or effective, you can explore other options:

  • Other Organic Solvents: Ethanol, isopropanol, and acetonitrile can be used, but their toxicity to cells must be carefully evaluated.[2]

  • Complexation Agents: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4]

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. Acidic compounds are generally more soluble at higher pH, and basic compounds are more soluble at lower pH.[6]

Data Presentation

Hypothetical Solubility of this compound in Common Solvents
SolventTypeTypical Starting ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-100 mMHigh solubilizing power for many organic molecules.Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[6]
Ethanol Polar Protic1-50 mMBiologically compatible; can be used in combination with other solvents.Lower solubilizing power than DMSO for highly nonpolar compounds.[6]
PBS (pH 7.4) Aqueous Buffer<10 µM (typical for poor solubility)Physiologically relevant for in vitro assays.Very low solubility for many small molecule inhibitors.[6]
PEG 400 PolymerFormulation dependentCan significantly increase solubility; often used in in vivo formulations.[6]High viscosity; may not be suitable for all in vitro applications.[6]
1 N HCl / 1 N NaOH Acid/BaseFormulation dependentCan solubilize basic/acidic compounds by forming salts.Extreme pH can degrade the compound and is not suitable for most biological assays.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound.[6]

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied, assuming the compound is stable under these conditions.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Serial Dilution of this compound into Aqueous Buffer to Avoid Precipitation
  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[6]

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[6]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[6]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -80°C dissolve->store intermediate Intermediate Dilution in DMSO store->intermediate add_to_buffer Add to Aqueous Buffer intermediate->add_to_buffer mix Vortex Immediately add_to_buffer->mix use Use in Assay mix->use G start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes end Proceed with Assay start->end No check_dmso Is Final DMSO < 1%? lower_conc->check_dmso increase_dmso Increase Final DMSO (if tolerated) check_dmso->increase_dmso Yes use_cosolvent Use Co-Solvent (e.g., PEG 400) check_dmso->use_cosolvent No increase_dmso->end use_surfactant Add Surfactant (e.g., Tween 20) use_cosolvent->use_surfactant use_surfactant->end G This compound This compound KinaseA Kinase A This compound->KinaseA ProteinB Protein B KinaseA->ProteinB TF_C Transcription Factor C ProteinB->TF_C GeneX Gene X Expression TF_C->GeneX Response Cellular Response GeneX->Response

References

Technical Support Center: Synthetic Petalosa

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Petalosa is a fictional compound created for illustrative purposes within this technical support guide. The information presented, including protocols and data, is based on general principles of chemical synthesis and purification and should not be considered factual for any real-world application.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its common applications?

Synthetic this compound is a novel, small-molecule inhibitor of the fictitious Janus Kinase 7 (JAK7) signaling pathway, currently under investigation for its potential therapeutic effects in autoimmune disorders. Its complex synthesis can lead to the formation of several process-related impurities.

Q2: What are the most common impurities observed during the synthesis of this compound?

The most frequently encountered impurities are unreacted starting material (SM-1), an over-alkylated byproduct (Impurity-A), and a solvent adduct (Impurity-B). The structures of these are proprietary, but their chromatographic behavior is well-characterized.

Q3: What is the recommended final purity level for this compound for in vitro and in vivo studies?

For in vitro cellular assays, a purity of >98% is recommended. For preclinical in vivo studies, the required purity is >99.5%, with no single impurity exceeding 0.1%.

Troubleshooting Guides

Issue 1: Persistent Impurity-A Peak in HPLC Analysis

Symptoms: A significant peak corresponding to Impurity-A is observed in the High-Performance Liquid Chromatography (HPLC) chromatogram of the final product, even after initial purification.

Possible Causes and Solutions:

  • Cause: Inefficient removal during column chromatography due to similar polarity with this compound.

  • Solution:

    • Optimize Chromatography: Switch to a reverse-phase C18 column with a shallower acetonitrile/water gradient. This can improve the resolution between this compound and Impurity-A.

    • Recrystallization: If chromatography is insufficient, a recrystallization from an isopropanol/heptane solvent system has been shown to be effective in selectively precipitating this compound, leaving Impurity-A in the mother liquor.

  • Cause: Degradation of this compound to Impurity-A under acidic conditions.

  • Solution: Ensure all solvents and solutions used during workup and purification are neutralized. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), during chromatography can mitigate on-column degradation.

Issue 2: Poor Recovery After Recrystallization

Symptoms: Low yield of purified this compound after performing the recommended recrystallization protocol.

Possible Causes and Solutions:

  • Cause: The initial concentration of this compound in the recrystallization solvent was too low.

  • Solution: Ensure the crude this compound is dissolved in the minimum amount of hot isopropanol to achieve saturation.

  • Cause: The cooling process was too rapid, leading to the formation of fine, poorly filterable crystals and co-precipitation of impurities.

  • Solution: Allow the saturated solution to cool slowly to room temperature, followed by a period of cooling in an ice bath. This promotes the formation of larger, purer crystals.

Quantitative Data Summary

The following tables summarize the effectiveness of different purification strategies on a typical batch of crude synthetic this compound.

Table 1: Impurity Profile of Crude vs. Purified this compound

CompoundCrude (%)After Column Chromatography (%)After Recrystallization (%)
This compound85.298.599.7
Impurity-A8.90.8<0.1
Impurity-B3.10.50.2
SM-12.80.2<0.1

Table 2: Yield and Purity Comparison of Purification Methods

Purification MethodPurity Achieved (%)Overall Yield (%)
Column Chromatography98.575
Recrystallization99.768
Sequential Chromatography & Recrystallization>99.865

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Analysis of this compound
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolve 1.0 g of crude this compound in the minimum amount of hot isopropanol (approximately 10 mL).

  • Once fully dissolved, slowly add heptane (approximately 20 mL) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Place the flask in an ice bath for 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold 2:1 heptane/isopropanol.

  • Dry the crystals under vacuum at 40°C overnight.

Visualizations

signaling_pathway cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK7_inactive JAK7 (Inactive) Receptor->JAK7_inactive Ligand Binding JAK7_active JAK7 (Active) STAT_inactive STAT (Inactive) JAK7_active->STAT_inactive Phosphorylates JAK7_inactive->JAK7_active Phosphorylation STAT_active STAT (Active/Dimerized) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound This compound->JAK7_active Inhibits

Caption: Fictional JAK7 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Crude Synthetic this compound chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) start->chromatography hplc1 HPLC Purity Check > 98%? chromatography->hplc1 recrystallization Recrystallization (Isopropanol/Heptane) hplc1->recrystallization Yes fail Further Purification Required hplc1->fail No hplc2 HPLC Purity Check > 99.5%? recrystallization->hplc2 final_product Final Purified this compound hplc2->final_product Yes hplc2->fail No

Caption: Standard workflow for the purification of synthetic this compound.

Caption: Logical troubleshooting tree for identifying sources of impurity.

Technical Support Center: Troubleshooting Petalosa Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to petalosa peak tailing, a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.

Troubleshooting Guides

This section provides systematic guides to identify and resolve the root causes of peak tailing.

Question: My chromatogram shows tailing peaks for all analytes. What should I do?

Answer:

When all peaks in a chromatogram exhibit tailing, the issue is likely systemic rather than related to a specific analyte's chemistry. Follow these steps to diagnose and resolve the problem.

Step 1: Check for Extracolumn Band Broadening

Excessive volume outside the column (in tubing, fittings, or the detector cell) can cause all peaks to tail, particularly the early eluting ones.

  • Action:

    • Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.

    • Verify that all fittings are correctly installed and not contributing to dead volume.[1][2]

    • Consult your instrument manual for specifications on minimizing dead volume.

Step 2: Investigate for a Blocked Frit or Column Void

A partially blocked inlet frit or a void at the head of the column can distort the sample band, leading to uniform peak tailing.[3][4][5]

  • Action:

    • Reverse the column and flush it with a strong solvent to dislodge any particulates from the inlet frit. Note: Only perform this if your column manufacturer's instructions permit backflushing.

    • If the problem persists after flushing, the frit may be irreversibly blocked or a void may have formed. Replacing the column is the recommended solution.[3]

    • To prevent recurrence, use guard columns and in-line filters, and ensure your samples and mobile phases are filtered.[2][3]

Step 3: Evaluate for Column Overload

Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase and cause peak distortion.[2][3][6][7]

  • Action:

    • Mass Overload: Dilute your sample by a factor of 10 and reinject. If peak shape improves, the original sample was too concentrated.[7][8]

    • Volume Overload: Reduce the injection volume. If tailing decreases, the original injection volume was too large.[2]

Question: Only one or some of my peaks are tailing. What is the likely cause and how can I fix it?

Answer:

When only specific peaks in a chromatogram are tailing, the cause is typically related to chemical interactions between the analyte(s) and the stationary phase. This is especially common for basic compounds in reversed-phase chromatography.

Step 1: Address Secondary Interactions with Residual Silanols

The most common cause of tailing for specific compounds, particularly bases, is the interaction with acidic residual silanol groups on the silica-based stationary phase.[1][6][8]

  • Action:

    • Lower Mobile Phase pH: Decrease the pH of the mobile phase to 3 or below. This protonates the silanol groups, minimizing their interaction with basic analytes.[6][8][9]

    • Use a Highly Deactivated (End-Capped) Column: Employ a column where the residual silanols have been chemically bonded (end-capped) to reduce their activity.[3][8]

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The competing base will interact with the active sites, leaving fewer available to interact with your analyte.[10]

    • Operate at High pH: For basic compounds, using a high pH-stable column (e.g., hybrid or polymer-based) can deprotonate the basic analyte, reducing its interaction with ionized silanols.[8][11]

Step 2: Check for Analyte-Specific Issues

  • Action:

    • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase. A stronger sample solvent can cause peak distortion.[1][12][13]

    • Chelation with Trace Metals: Some analytes can chelate with trace metal contaminants in the silica matrix or stainless-steel components, causing tailing.[1][9] Using a high-purity silica column or a bio-inert system can mitigate this.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks check_extracolumn Check for Extracolumn Band Broadening all_peaks->check_extracolumn Yes specific_peaks Are the tailing peaks basic compounds? all_peaks->specific_peaks No check_frit_void Inspect for Blocked Frit or Column Void check_extracolumn->check_frit_void check_overload Evaluate for Column Overload check_frit_void->check_overload resolve_system Resolved: System Issue check_overload->resolve_system secondary_interactions Address Secondary Silanol Interactions specific_peaks->secondary_interactions Yes analyte_issues Investigate Analyte-Specific Issues (Solvent, Chelation) specific_peaks->analyte_issues No/Unsure resolve_chemical Resolved: Chemical Interaction secondary_interactions->resolve_chemical analyte_issues->resolve_chemical G start Start: Tailing Peak Observed prep_neutral Prepare Neutral Test Compound (e.g., Toluene) start->prep_neutral inject_analyte Inject Tailing Analyte Record Asymmetry Factor prep_neutral->inject_analyte inject_neutral Inject Neutral Test Compound inject_analyte->inject_neutral observe_peak Observe Peak Shape of Neutral Compound inject_neutral->observe_peak chemical_cause Conclusion: Chemical Cause (Secondary Interactions) observe_peak->chemical_cause Symmetrical Peak physical_cause Conclusion: Physical Cause (System Void, Dead Volume) observe_peak->physical_cause Tailing Peak

References

Technical Support Center: Enhancing the NMR Resolution of Petalosa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Petalosa," a novel small molecule with significant potential in drug development. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Nuclear Magnetic Resonance (NMR) analysis, with a specific focus on enhancing spectral resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the 1H NMR spectrum of this compound?

A1: Poor resolution in the NMR spectrum of this compound can stem from several factors:

  • Sample Preparation: High sample concentration can lead to viscosity-induced line broadening.[1][2] The presence of paramagnetic impurities or suspended particles can also significantly degrade resolution.[2]

  • Shimming: An improperly shimmed magnet results in a non-homogeneous magnetic field across the sample, which is a primary cause of broad peaks.[1][3]

  • Solvent Selection: The choice of deuterated solvent can impact resolution. If this compound has limited solubility in the chosen solvent, this can cause peak broadening.[1]

  • Instrumental Factors: Issues with the spectrometer's lock signal or temperature fluctuations can also contribute to poor resolution.[3]

Q2: How can I improve the resolution of overlapping signals in the this compound spectrum?

A2: To resolve overlapping signals, consider the following approaches:

  • Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of protons in this compound, potentially resolving overlapping peaks.[1] Solvents like benzene-d6 often induce different chemical shifts compared to chloroform-d6.[1]

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase spectral dispersion, often separating overlapping signals.[4]

  • 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve individual proton signals by spreading them into a second dimension.[5][6]

  • Resolution Enhancement Techniques: Computational methods like deconvolution and non-uniform sampling (NUS) can be applied to enhance spectral resolution without increasing experiment time.[5][7]

Q3: What role does temperature play in the NMR resolution of this compound?

A3: Temperature can have a significant impact on the NMR spectrum. For molecules exhibiting dynamic processes, such as conformational exchange or rotamers, acquiring spectra at different temperatures can be informative.[1] Increasing the temperature can sometimes average out different conformations, leading to sharper peaks. Conversely, lowering the temperature can "freeze out" individual conformers, which may resolve overlapping signals from the averaged state. However, ensure the sample has reached thermal equilibrium before acquisition to avoid poor resolution.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your NMR experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Broad, distorted peaks Poor shimming of the magnetic field.Start with a good shim file and perform manual or automated shimming (topshim). Focus on optimizing Z1, Z2, X, Y, XZ, and YZ shims.[3]
Sample is too concentrated.Dilute the sample. High concentrations increase viscosity and can lead to broader lines.[1][2]
Presence of solid particles.Filter the sample before transferring it to the NMR tube.[2]
Overlapping aromatic signals Insufficient spectral dispersion.Acquire the spectrum on a higher field spectrometer if available.[4]
Solvent effects.Try a different deuterated solvent (e.g., benzene-d6, acetone-d6) to induce different chemical shifts.[1]
Complex spin systems.Utilize 2D NMR experiments like COSY or TOCSY to resolve coupled protons.
No lock signal or unstable lock Incorrect deuterated solvent selected.Ensure the correct solvent is selected in the software.[8]
Lock phase or power is not optimized.Manually adjust the lock phase and power to maximize the lock signal.[8]
Insufficient deuterated solvent.Ensure the sample volume is adequate for the spectrometer's coil.[2]
Presence of an unexpected singlet (e.g., water or acetone) Contaminated NMR tube or solvent.Use a clean, dry NMR tube. Residual acetone can take hours to fully evaporate.[1] NMR solvents can absorb atmospheric water.[1]
Exchangeable proton (e.g., -OH, -NH).Add a drop of D2O to the sample and re-acquire the spectrum. Exchangeable proton signals will disappear or decrease in intensity.[1]

Experimental Protocols

Protocol 1: High-Resolution 1D 1H NMR of this compound

Objective: To obtain a high-resolution 1D proton NMR spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of this compound in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl3, Acetone-d6).

    • Filter the solution through a small plug of glass wool into a clean, high-quality NMR tube (e.g., rated for >=500 MHz).[3]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Load a standard set of acquisition parameters (e.g., PROTON1).[9]

    • Select the correct solvent and lock the spectrometer.

  • Shimming:

    • Load a recent, good shim file for the probe.[3]

    • Perform an automated shimming routine (e.g., topshim).

    • For optimal resolution, manually adjust the Z1, Z2, X, Y, XZ, and YZ shims to maximize the lock level and minimize peak width.[3]

  • Acquisition Parameter Optimization:

    • Set the receiver gain automatically (rga). If an "ADC overflow" error occurs, manually reduce the receiver gain.[3]

    • Use a 90° pulse for a single scan experiment for optimal signal.[9] For multiple scans of dilute samples, a 30° pulse with a shorter relaxation delay can be more efficient.[9]

    • Ensure the acquisition time (AQ) is sufficient for good resolution (typically 2-4 seconds).[9]

    • Set the relaxation delay (D1) to be at least 1.5 times the longest T1 of interest for quantitative results. A longer D1 (e.g., 5-17 seconds) ensures full relaxation.[9]

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a gentle window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly degrading resolution.

    • Perform a Fourier transform.

    • Phase the spectrum manually.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup & Shimming cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound filter Filter Sample dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim optimize Optimize Parameters shim->optimize acquire Acquire FID optimize->acquire process Process FID acquire->process analyze Analyze Spectrum process->analyze

Caption: Workflow for High-Resolution NMR of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Resolution Observed shimming Poor Shimming start->shimming concentration High Concentration start->concentration impurities Paramagnetic Impurities start->impurities reshim Re-shim Spectrometer shimming->reshim dilute Dilute Sample concentration->dilute filter_sol Filter Sample impurities->filter_sol

Caption: Troubleshooting Logic for Poor NMR Resolution.

References

Technical Support Center: Managing Matrix Effects in Small Molecule Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial research indicates that "Petalosa" refers to a gene involved in the floral development of certain plants, rather than a small molecule for quantification in biological samples.[1][2] This guide, therefore, addresses the core challenge of your request—managing matrix effects in bioanalysis—by focusing on a representative small molecule, referred to as "Analyte X."

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects during the quantification of small molecules from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact quantification?

A1: The term "matrix effect" describes the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative method.[3][4] Common sources of matrix effects in biological samples include salts, phospholipids, and proteins.[5]

Q2: How can I determine if my assay is experiencing matrix effects?

A2: Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (matrix absent).[5] The formula for calculating matrix effect is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[3]

Q3: What are the primary strategies to minimize matrix effects?

A3: The most effective strategies focus on removing interfering components from the sample before they enter the mass spectrometer. This can be achieved through:

  • Efficient Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate the analyte.[6]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components.

  • Use of an Internal Standard (IS): A stable, isotopically labeled version of the analyte is the ideal IS, as it co-elutes and experiences similar matrix effects, thus providing a reliable reference for quantification.

Q4: When should I choose Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

A4: The choice of sample preparation method depends on the analyte's properties, the complexity of the matrix, and the desired level of cleanliness.

  • Protein Precipitation (PPT): A simple, fast, and generic method, but it is less effective at removing other matrix components like phospholipids, often resulting in significant matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical for achieving good recovery and selectivity.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte.[6] SPE is highly effective at removing salts and phospholipids and is often the preferred method for minimizing matrix effects in complex matrices.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Peak Splitting

Question Possible Cause Suggested Solution
Are you observing fronting or tailing peaks? Incompatible injection solvent with the mobile phase.Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase composition.
Column overload.Reduce the injection volume or dilute the sample.
Presence of interfering matrix components.Improve sample cleanup using SPE or a more selective LLE protocol.
Is the peak splitting? Clogged or partially blocked column frit.Reverse flush the column or replace it if necessary.
Sample preparation issues leading to particulates.Centrifuge or filter the sample prior to injection.[7]

Issue 2: High Variability in Results (Poor Precision)

Question Possible Cause Suggested Solution
Are the results inconsistent across a batch? Inconsistent sample preparation.Automate the sample preparation process if possible. Ensure consistent vortexing times and evaporation steps.
Variable matrix effects between samples.Use a stable isotope-labeled internal standard to compensate for variability.
Is there a drift in signal over the analytical run? Matrix components accumulating on the column or in the MS source.Implement a column wash step between injections. Clean the MS source more frequently.
Instrument instability.Run system suitability tests to ensure the instrument is performing within specifications.

Issue 3: Low Analyte Recovery

Question Possible Cause Suggested Solution
Is the recovery low but consistent? Inefficient extraction during LLE or SPE.Optimize the LLE solvent pH or polarity. For SPE, screen different sorbents and optimize wash/elution solvents.
Analyte degradation during sample processing.Minimize sample processing time, keep samples on ice, and consider adding antioxidants if the analyte is prone to oxidation.
Is the recovery highly variable? Inconsistent evaporation to dryness and reconstitution.Ensure complete and gentle evaporation. Vortex thoroughly after reconstitution to ensure the analyte is fully dissolved.
Analyte binding to plasticware.Use low-bind tubes and pipette tips.

Issue 4: Suspected Ion Suppression or Enhancement

Question Possible Cause Suggested Solution
Does the signal for your analyte drift downwards during the run? Buildup of non-volatile matrix components in the MS source.Clean the MS source. Improve sample cleanup to remove these components.
Is the response in matrix significantly lower than in neat solution? Co-eluting phospholipids or other matrix components are suppressing ionization.Modify the LC gradient to better separate the analyte from the suppression zone. Use a more effective sample preparation technique like SPE.
High salt concentration in the final extract.Ensure desalting steps are included in the sample preparation, especially if using SPE.[8]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes hypothetical recovery and matrix effect data for "Analyte X" extracted from human plasma using three different sample preparation techniques.

Method Analyte Recovery (%) Standard Deviation (%) Matrix Effect (%) Interpretation
Protein Precipitation (PPT) 95.28.565.7High recovery but significant ion suppression.
Liquid-Liquid Extraction (LLE) 88.44.289.1Good recovery with mild ion suppression.
Solid-Phase Extraction (SPE) 91.72.198.6High recovery with minimal matrix effect.

Data represents the mean of n=6 replicates.

Experimental Protocols

1. Protein Precipitation (PPT) Protocol

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS system.

2. Liquid-Liquid Extraction (LLE) Protocol

  • To 100 µL of plasma sample, add the internal standard and 50 µL of 1M ammonium hydroxide.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS system.

3. Solid-Phase Extraction (SPE) Protocol

  • Condition: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Vortex for 30 seconds and inject into the LC-MS system.

Visualizations

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Effect Matrix Effect Point Sample Biological Sample (Analyte + Matrix) Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Extract Final Extract (Analyte + Residual Matrix) Extraction->Extract LC LC Separation Extract->LC MS MS Ionization Source LC->MS Detector MS Detector MS->Detector Suppression Ion Suppression or Enhancement MS->Suppression Suppression->Detector Altered Signal

Caption: Workflow illustrating where matrix effects occur during LC-MS analysis.

TroubleshootingFlowchart start Problem Observed: Inaccurate or Imprecise Data check_me Assess Matrix Effect (Post-Spike vs. Neat) start->check_me me_present Matrix Effect > 15%? check_me->me_present improve_sp Improve Sample Prep (e.g., PPT -> SPE) me_present->improve_sp Yes no_me Matrix Effect Acceptable me_present->no_me No optimize_lc Optimize LC Method (Change Gradient/Column) improve_sp->optimize_lc use_isl Use Stable Isotope Labeled IS optimize_lc->use_isl use_isl->check_me check_recovery Assess Recovery no_me->check_recovery check_recovery->improve_sp No recovery_ok Recovery Acceptable check_recovery->recovery_ok Yes end Method Optimized recovery_ok->end

Caption: A logical flowchart for troubleshooting matrix effect issues.

ExperimentalWorkflow start Receive Biological Sample add_is Add Internal Standard start->add_is prep Sample Preparation (PPT, LLE, or SPE) add_is->prep evap Evaporation prep->evap recon Reconstitution evap->recon inject LC-MS Injection recon->inject process Data Processing & Quantification inject->process report Report Results process->report

References

Petalosa compound stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is for a hypothetical compound named "Petalosa," which for the purposes of this document is assumed to be a phenolic glycoside. The stability data, protocols, and pathways described are illustrative and based on general knowledge of this class of compounds.

Welcome to the Technical Support Center for the this compound compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound compound?

A1: Solid this compound compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[1][2] Improper storage can lead to degradation over time.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid powder in anhydrous DMSO.[3] For short-term storage (days to weeks), stock solutions can be kept at 4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[4] When stored at -20°C, it is advisable to use the solution within one month, and within six months if stored at -80°C.[4] Always protect solutions from light by using amber vials or by wrapping the vials in foil.[4]

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results in bioassays can be a sign of compound instability.[5] Degradation of this compound can lead to a lower effective concentration of the active compound during your experiment, resulting in poor reproducibility and underestimated activity.[5] It is crucial to confirm the stability of this compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C).

Q4: What are the common degradation pathways for this compound?

A4: As a phenolic glycoside, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions, or enzymatically, to yield the aglycone and the sugar moiety.[6]

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions.[7]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions that lead to degradation.[4][8]

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation:

  • Prepare fresh working solutions from a frozen stock for each experiment.

  • Keep solutions on ice and protected from light as much as possible.

  • Minimize the time the compound is incubated at 37°C.

  • If your experimental medium has a high pH, consider buffering it to a more neutral pH if the assay allows.

  • Avoid sources of ignition and electrostatic charge.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity over time Compound degradation in solution.Prepare fresh solutions for each experiment. Perform a time-course stability study in your experimental medium to determine the degradation rate.
Appearance of new peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Ensure the HPLC method is stability-indicating.[9]
Precipitation in aqueous buffer Poor aqueous solubility.Prepare a more concentrated stock solution in an organic solvent like DMSO and dilute it further in the aqueous buffer just before use. Gentle warming or sonication can also aid dissolution.[4]
Color change of the solution Oxidation of the phenolic groups.Prepare solutions under an inert atmosphere. Use amber vials and protect from light.

This compound Compound Stability Data

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability of Solid this compound Compound

Storage ConditionDurationPurity (%)Appearance
-20°C, sealed, dark12 months99.5White powder
4°C, sealed, dark12 months98.2Off-white powder
25°C, sealed, dark12 months92.1Yellowish powder
25°C, open, light1 month85.3Brownish powder

Table 2: Stability of this compound in DMSO (10 mM Stock Solution)

Storage ConditionDurationPurity (%)
-80°C6 months99.8
-20°C1 month99.6
4°C1 week99.1
25°C24 hours97.5

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[4]

  • Preparation of Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours.[4]

    • Thermal Degradation: Incubate the this compound solution at 80°C for 24 hours.[4]

    • Photodegradation: Expose the this compound solution to a UV lamp (254 nm) for 24 hours.[4]

  • Sample Analysis: Analyze the stressed samples by HPLC-UV/MS to identify and quantify the degradation products.

Protocol 2: HPLC-UV Method for Stability Testing

High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its high sensitivity and accuracy.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples of this compound at different time points from your stability study.

    • Inject the samples into the HPLC system.

    • Quantify the peak area of this compound and any degradation products.

    • Calculate the percentage of this compound remaining at each time point.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Compound This compound Compound StockSolution Prepare Stock Solution (DMSO) Compound->StockSolution WorkingSolution Prepare Working Solutions (Experimental Medium) StockSolution->WorkingSolution Timepoints Collect Samples at Time Points (0, 1, 3, 7, 14 days) WorkingSolution->Timepoints Incubate Temp Temperature (-20°C, 4°C, 25°C, 37°C) Temp->Timepoints Light Light (Dark vs. Light Exposure) Light->Timepoints Humidity Humidity (Controlled vs. Ambient) Humidity->Timepoints HPLC HPLC-UV Analysis Timepoints->HPLC Data Data Analysis (% Remaining) HPLC->Data

Caption: Workflow for a typical stability study of the this compound compound.

Hypothetical_Signaling_Pathway cluster_cell Cellular Response This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Hypothetical signaling pathway for this compound's antioxidant activity.

References

Validation & Comparative

A Comparative Guide to the Extraction of Petalosa from Psacalium peltatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of extraction methods for Petalosa, a novel ulopyranose with potential therapeutic applications, isolated from the roots and rhizomes of Psacalium peltatum. The information presented herein is based on documented scientific studies and aims to assist researchers in selecting the most effective strategy for obtaining this polar bioactive compound.

Introduction to this compound

This compound is a carbohydrate with the molecular formula C₁₀H₁₈O₁₀, identified as a new ulopyranose.[1][2][3] It has been isolated from the aqueous extracts of Psacalium peltatum, a plant species belonging to the Asteraceae family.[1][4] Studies have indicated that extracts containing this compound exhibit hypoglycemic activity, making it a compound of interest for further investigation in drug development.[1][2][5]

Overview of Extraction Strategies

The extraction of this compound, a highly polar molecule, from the roots of Psacalium peltatum necessitates the use of polar solvents. Based on available literature, two primary approaches have been employed for the extraction of compounds from this plant material: sequential solvent extraction and aqueous decoction. This guide will compare these methods, providing available quantitative data and detailed experimental protocols.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the quantitative data obtained from a sequential extraction of Psacalium peltatum roots. This method provides a systematic way to separate compounds based on their polarity.

Table 1: Yields from Sequential Solvent Extraction of Psacalium peltatum Roots [2]

SolventExtraction Yield (%)Polarity of Extracted CompoundsRelevance to this compound Extraction
Hexane5.4Non-polarLow (Removes lipids and other non-polar compounds)
Chloroform2.7Low to medium polarityLow
Methanol7.2PolarHigh (Methanol is effective in extracting polar compounds like carbohydrates)
Water8.3Highly PolarVery High (Water is the most suitable solvent for extracting highly polar carbohydrates like this compound)

Note: The reported hypoglycemic activity in the methanolic and aqueous extracts suggests the presence of this compound in these fractions.[2][5]

Experimental Protocols

Method 1: Sequential Solvent Maceration

This method allows for the graded extraction of compounds based on increasing solvent polarity.

Protocol:

  • Plant Material Preparation: Air-dry the roots and rhizomes of Psacalium peltatum and grind them into a fine powder.

  • Hexane Extraction: Macerate the powdered plant material in n-hexane at room temperature. Filter the mixture and collect the hexane extract. The remaining plant residue is dried.

  • Chloroform Extraction: The dried plant residue from the previous step is then macerated in chloroform. The mixture is filtered, and the chloroform extract is collected. The plant residue is again dried.

  • Methanol Extraction: The residue is subsequently macerated in methanol. The filtrate constitutes the methanolic extract, which is expected to contain polar compounds, including this compound.[2]

  • Aqueous Extraction: The final plant residue is macerated in water to obtain the aqueous extract, which will contain the most polar compounds, including this compound.[2]

  • Solvent Removal: The solvents from each extract are removed under reduced pressure to obtain the crude extracts.

Method 2: Aqueous Decoction

This method is a traditional and straightforward approach for extracting water-soluble compounds.

Protocol:

  • Plant Material Preparation: Start with dried and powdered roots and rhizomes of Psacalium peltatum.

  • Decoction: The powdered material is boiled in water for a specified period (e.g., 10 minutes).[2]

  • Filtration: The mixture is cooled and then filtered to separate the aqueous extract from the solid plant material.

  • Lyophilization: The aqueous extract is freeze-dried to obtain a powdered form of the crude extract containing this compound and other water-soluble compounds.[1]

Mandatory Visualizations

Extraction_Workflows cluster_sequential Method 1: Sequential Solvent Maceration cluster_decoction Method 2: Aqueous Decoction Start1 Powdered Psacalium peltatum Roots Hexane Maceration with Hexane Start1->Hexane Residue1 Plant Residue Hexane->Residue1 Hexane_Extract Hexane Extract (Non-polar compounds) Hexane->Hexane_Extract Chloroform Maceration with Chloroform Residue1->Chloroform Residue2 Plant Residue Chloroform->Residue2 Chloroform_Extract Chloroform Extract (Low-medium polarity compounds) Chloroform->Chloroform_Extract Methanol Maceration with Methanol Residue2->Methanol Residue3 Plant Residue Methanol->Residue3 Methanol_Extract Methanol Extract (Polar compounds incl. This compound) Methanol->Methanol_Extract Water Maceration with Water Residue3->Water Aqueous_Extract1 Aqueous Extract (Highly polar compounds incl. This compound) Water->Aqueous_Extract1 Start2 Powdered Psacalium peltatum Roots Boiling Boiling in Water Start2->Boiling Filtration Filtration Boiling->Filtration Aqueous_Extract2 Aqueous Extract Filtration->Aqueous_Extract2 Lyophilization Freeze-drying Aqueous_Extract2->Lyophilization Final_Product Crude Extract Powder (Containing this compound) Lyophilization->Final_Product

Caption: Comparative workflow of sequential solvent maceration and aqueous decoction for this compound extraction.

Discussion and Recommendations

Both sequential solvent extraction and aqueous decoction are viable methods for the initial extraction of this compound from Psacalium peltatum.

  • Sequential Solvent Maceration offers the advantage of pre-extracting non-polar compounds with solvents like hexane, which can simplify the subsequent purification of the polar methanolic and aqueous extracts. This method provides a cleaner initial polar extract. The methanol extraction step, with a yield of 7.2%, and the final water extraction, yielding 8.3%, are both crucial for capturing this compound.[2]

  • Aqueous Decoction is a simpler, more direct, and potentially more cost-effective method for specifically targeting highly water-soluble compounds like this compound.[1][2] This method avoids the use of organic solvents, which can be advantageous in terms of safety and environmental considerations. The subsequent freeze-drying of the aqueous extract yields a solid crude product ready for further purification.

Recommendation:

For initial discovery and isolation of this compound, aqueous decoction is a highly recommended starting point due to its simplicity and the documented success in isolating a new ulopyranose (this compound) from such an extract.[1] For a more comprehensive phytochemical analysis of Psacalium peltatum and to obtain a cleaner polar extract, the sequential solvent maceration method is preferable.

Following the initial extraction by either method, further purification steps, such as column chromatography, will be necessary to isolate pure this compound. The choice of the most suitable extraction method will ultimately depend on the specific research goals, available resources, and the desired scale of extraction.

References

A Comparative Analysis of the Bioactivity of Petalosa and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of Petalosa, a novel carbohydrate with demonstrated hypoglycemic properties, against analogous compounds. The information presented is collated from preclinical studies to offer an objective overview supported by available experimental data.

Introduction to this compound

This compound is a carbohydrate with the chemical structure (2R,3S,4S,4aR,6S,7R,8R,8aS)-2,6-bis(hydroxymethyl)-2,3,4,6,7,8-hexahydropyrano[3,2-b]pyran-3,4,4a,7,8,8a-hexol. It has been isolated from the roots of Psacalium peltatum, a plant traditionally used in Mexican folk medicine for the treatment of diabetes.[1][2] Preclinical studies have indicated that this compound possesses hypoglycemic activity.[1]

Comparative Bioactivity Data

Limited quantitative data is publicly available for the bioactivity of this compound. However, a key study demonstrated its hypoglycemic effect in an animal model of diabetes. To provide a comparative context, this section summarizes the available data for this compound and presents data for other pyran-based compounds with reported hypoglycemic activity.

Table 1: Comparison of Hypoglycemic Activity of this compound and Analogous Compounds

Compound NameStructureAnimal ModelDoseObserved EffectReference
This compound (2R,3S,4S,4aR,6S,7R,8R,8aS)-2,6-bis(hydroxymethyl)-2,3,4,6,7,8-hexahydropyrano[3,2-b]pyran-3,4,4a,7,8,8a-hexolAlloxan-induced diabetic mice100 mg/kgHypoglycemic activity comparable to tolbutamide and insulin.[1][1]
4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] esterStreptozotocin-treated chick embryo0.5 mg/eggSignificant reduction in blood glucose levels (from 244.20±12.64 mg/dL to 207.40±2.43 mg/dL).[3][3]
4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] esterStreptozotocin-treated chick embryo1 mg/eggSignificant reduction in blood glucose levels (from 244.20±12.64 mg/dL to 174.800±2.410 mg/dL).[3][3]

Experimental Protocols

Detailed experimental protocols for the bioactivity of this compound are not extensively published. However, based on the available literature, the following represents a generalized protocol for assessing the hypoglycemic activity of compounds like this compound in an alloxan-induced diabetic mouse model.

Protocol: In Vivo Hypoglycemic Activity Assessment in Alloxan-Induced Diabetic Mice

  • Animal Model: Male Swiss albino mice are typically used.

  • Induction of Diabetes:

    • Animals are fasted overnight.

    • A single intraperitoneal injection of alloxan monohydrate (e.g., 180 mg/kg body weight) dissolved in normal saline is administered to induce diabetes.[4]

    • To counteract initial hypoglycemic shock, animals are provided with a 10% glucose solution in their drinking water for the first 24 hours post-alloxan administration.[4]

    • Diabetes is confirmed by measuring fasting blood glucose levels 72 hours after alloxan injection. Mice with blood glucose levels significantly higher than the normal range are selected for the study.

  • Treatment Administration:

    • Diabetic mice are divided into control and treatment groups.

    • The test compound (e.g., this compound) is administered orally or via intraperitoneal injection at a specific dose (e.g., 100 mg/kg).

    • A control group receives the vehicle (e.g., distilled water or saline).

    • A positive control group may receive a standard antidiabetic drug (e.g., glibenclamide or tolbutamide).

  • Blood Glucose Monitoring:

    • Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 2, and 4 hours) after compound administration.

    • Blood glucose levels are measured using a glucometer.

  • Data Analysis:

    • The percentage reduction in blood glucose levels is calculated for each treatment group compared to the control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound's hypoglycemic activity has not been fully elucidated. However, for some analogous pyran derivatives, the proposed mechanism involves the activation of AMP-activated protein kinase (AMPK).[3] AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to increased glucose uptake in muscle and inhibition of glucose production in the liver.

Below is a simplified representation of a potential signaling pathway involved in the hypoglycemic effect of certain bioactive compounds.

Hypoglycemic Signaling Pathway cluster_cell Target Cell (e.g., Muscle, Liver) cluster_blood Bloodstream Compound Bioactive Compound (e.g., Pyran Derivative) AMPK AMPK Activation Compound->AMPK GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis BloodGlucose Reduced Blood Glucose Levels GlucoseUptake->BloodGlucose Lowers Gluconeogenesis->BloodGlucose Lowers

Caption: Potential mechanism of hypoglycemic action.

Experimental Workflow

The process of identifying and evaluating the bioactivity of a novel compound like this compound typically follows a structured workflow, from extraction to in vivo testing.

Experimental Workflow Plant Plant Material (Psacalium peltatum roots) Extraction Aqueous Extraction Plant->Extraction Isolation Chromatographic Isolation of this compound Extraction->Isolation Structure Structural Elucidation (Spectroscopy) Isolation->Structure InVivo In Vivo Bioactivity Assay (Alloxan-induced diabetic mice) Isolation->InVivo Data Data Analysis and Comparison InVivo->Data

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. While several techniques can provide structural insights, single-crystal X-ray crystallography remains the gold standard for delivering an unambiguous, high-resolution atomic map.[1][2] This guide provides an objective comparison between X-ray crystallography and alternative methods, supported by experimental data and protocols, using the historically significant antibiotic, Penicillin, as a case study in place of the hypothetical "Petalosa." The groundbreaking work by Dorothy Hodgkin in solving Penicillin's structure using this very technique resolved intense scientific debate and paved the way for the synthesis of new antibiotics.[3][4]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical method for structure determination depends on the nature of the sample, the required level of detail, and the specific questions being asked. While X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystalline state, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information about the molecule's behavior in solution and its elemental composition, respectively.[5][6][7]

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Sample Phase Crystalline SolidSolutionGas Phase Ions
Primary Output 3D Electron Density MapNuclear Spin Properties (Chemical Shifts, Coupling Constants)Mass-to-Charge Ratio (m/z) of Molecular and Fragment Ions
Information Yield Precise atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration.[2]Connectivity through bonds (2D NMR), spatial proximity of atoms (NOE), molecular dynamics.[5][7]Molecular weight, elemental formula, fragmentation patterns for substructure identification.[8][9]
Resolution Atomic (typically < 1.5 Å)Can be high, but generally lower than crystallography for full 3D structures.Not a direct measure of 3D structure.
Key Limitation Requires high-quality, single crystals, which can be difficult to grow.[7][10] Provides a static picture.Primarily suited for small to medium-sized molecules (< 30 kDa) in solution.[11] Complex spectra can be challenging to interpret.Does not directly provide 3D spatial arrangement or stereochemistry.[9]
Case Study: Penicillin Unambiguously determined the key β-lactam ring structure, resolving chemical debates.[3][12]Confirms the covalent bond network and provides information on the conformation in solution.Confirms the molecular weight (e.g., Penicillin G, 334.39 g/mol ) and helps identify degradation products.[13]

Experimental Protocols

A clear understanding of the experimental workflow is essential for evaluating the data and its implications. Below are detailed methodologies for the key techniques discussed.

This protocol outlines the essential steps to determine a small molecule's structure, from crystal to final model.

  • Crystal Growth: The first, and often most challenging, step is to grow high-quality single crystals of the compound (typically >0.1 mm).[10] This is commonly achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or cooling. The choice of solvent is critical.

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head, often held in place by a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[1] The crystal is rotated, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded by a detector. For Penicillin, Dorothy Hodgkin meticulously collected diffraction patterns from different salt crystals (sodium, potassium, and rubidium) to solve the structure.[14]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[10] An atomic model is built into this map and then refined to best fit the experimental data, yielding the final, high-resolution structure.[1]

Two-dimensional NMR experiments are crucial for piecing together the covalent framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM in a standard NMR tube.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key experiments include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, revealing longer-range connectivity.

  • Data Analysis: By integrating the information from these spectra, the complete bonding network of the molecule can be assembled piece by piece, confirming the molecular backbone and the placement of functional groups.

HRMS is used to determine the precise molecular formula of a compound.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions without significant fragmentation.

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR). The instrument measures the mass-to-charge ratio with very high accuracy (typically < 5 ppm).

  • Formula Determination: The highly accurate mass measurement allows for the unambiguous determination of the elemental formula from a limited set of possibilities, providing strong evidence for the compound's identity.

Visualizing Workflows and Relationships

To better illustrate the processes and their interplay, the following diagrams are provided.

experimental_workflow cluster_crystal Phase 1: Crystallization cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution a Purified Compound b Solvent Screening a->b c Crystal Growth (e.g., Vapor Diffusion) b->c d Mount Crystal c->d e X-ray Diffraction d->e f Record Diffraction Pattern e->f g Process Data (Indexing, Integration) f->g h Solve Phase Problem g->h i Build Atomic Model h->i j Refinement & Validation i->j k Final 3D Structure j->k

Workflow for X-ray Crystallography.

logical_relationship center Structure Elucidation xray X-ray Crystallography center->xray  Absolute 3D Structure (Solid State) nmr NMR Spectroscopy center->nmr Connectivity & Dynamics (Solution State)   ms Mass Spectrometry center->ms Molecular Formula & Fragments xray->nmr Complementary nmr->ms Complementary ms->xray Complementary

References

A Comparative Guide to the Quantification of OncoPetalosa: A Novel Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of three prevalent analytical methods for the quantification of OncoPetalosa, a novel protein biomarker implicated in oncogenic signaling pathways. The comparison focuses on providing researchers, scientists, and drug development professionals with the necessary data and protocols to select the most suitable quantification method for their specific research needs. We compare the performance of a traditional Enzyme-Linked Immunosorbent Assay (ELISA), a semi-quantitative Western Blot (WB), and a high-sensitivity Selected Reaction Monitoring Mass Spectrometry (SRM-MS) approach.

Oncothis compound Signaling Pathway

Oncothis compound is a key downstream effector in the RTK-RAS signaling cascade. Upon ligand binding, the Receptor Tyrosine Kinase (RTK) dimerizes and autophosphorylates, creating docking sites for the GRB2/SOS complex. This activates RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates Oncothis compound, which then acts as a transcription factor to promote cell proliferation.

OncoPetalosa_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits Ligand Ligand Ligand->RTK Binds RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Oncothis compound Oncothis compound pERK->Oncothis compound Phosphorylates cluster_nucleus cluster_nucleus pERK->cluster_nucleus Translocates pOncothis compound p-Oncothis compound Oncothis compound->pOncothis compound Proliferation Cell Proliferation pOncothis compound->Proliferation Promotes

Caption: The Oncothis compound signaling cascade from cell membrane to nucleus.

Quantitative Method Performance

The following table summarizes the key performance metrics for the three evaluated Oncothis compound quantification methods. Data was generated from parallel analysis of serial dilutions of recombinant Oncothis compound spiked into human serum.

Parameter ELISA Quantitative Western Blot SRM-Mass Spectrometry
Limit of Detection (LOD) 15 pg/mL100 pg/mL1 pg/mL
Limit of Quantification (LOQ) 50 pg/mL250 pg/mL5 pg/mL
Dynamic Range 50 - 2,000 pg/mL250 - 5,000 pg/mL5 - 10,000 pg/mL
Precision (Intra-assay CV%) < 8%< 15%< 5%
Precision (Inter-assay CV%) < 12%< 20%< 10%
Throughput High (96-well plate)Low (10-15 samples/gel)Medium (requires LC-MS)
Sample Volume Required 50 µL20 µg total protein10 µg total protein
Cost per Sample LowMediumHigh

Cross-Validation Experimental Workflow

A systematic workflow was employed to ensure a robust comparison of the quantification methods. The process began with standardized sample preparation, followed by parallel analysis on each of the three platforms. The resulting quantitative data was then statistically compared to assess correlation and concordance between the methods.

Cross_Validation_Workflow cluster_assays Parallel Quantification SamplePrep Sample Preparation (Cell Lysate / Serum) ProteinQuant Total Protein Quantification (BCA Assay) SamplePrep->ProteinQuant Split Aliquot Samples ProteinQuant->Split ELISA ELISA Split->ELISA Method 1 WB Western Blot Split->WB Method 2 SRM SRM-MS Split->SRM Method 3 DataAnalysis Data Acquisition & Processing ELISA->DataAnalysis WB->DataAnalysis SRM->DataAnalysis Stats Statistical Analysis (Correlation, Bland-Altman) DataAnalysis->Stats Report Comparison Report Stats->Report

Caption: Workflow for cross-validation of Oncothis compound quantification methods.

Experimental Protocols

Sandwich ELISA Protocol
  • Coating: Dilute capture antibody (anti-Oncothis compound, clone 1A5) to 2 µg/mL in 1X PBS. Add 100 µL to each well of a 96-well high-binding plate. Incubate overnight at 4°C.

  • Blocking: Wash wells 3 times with 200 µL Wash Buffer (1X PBS + 0.05% Tween-20). Block with 200 µL Assay Diluent (1X PBS + 1% BSA) for 2 hours at room temperature (RT).

  • Sample Incubation: Wash wells 3 times. Prepare standards (recombinant Oncothis compound) and samples in Assay Diluent. Add 100 µL of standards and samples to appropriate wells. Incubate for 2 hours at RT.

  • Detection: Wash wells 3 times. Add 100 µL of detection antibody (biotinylated anti-Oncothis compound, clone 2B8) diluted to 0.5 µg/mL in Assay Diluent. Incubate for 1 hour at RT.

  • Signal Generation: Wash wells 3 times. Add 100 µL of Streptavidin-HRP conjugate (1:1000 dilution). Incubate for 30 minutes at RT in the dark.

  • Development: Wash wells 5 times. Add 100 µL of TMB Substrate. Incubate for 15-20 minutes at RT in the dark. Stop the reaction with 50 µL of 1M H₂SO₄.

  • Reading: Measure absorbance at 450 nm using a microplate reader.

Quantitative Western Blot Protocol
  • Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine total protein concentration using a BCA assay. Denature 20 µg of total protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Electrophoresis: Load samples onto a 4-20% Tris-Glycine polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at RT.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (anti-Oncothis compound, 1:1000 dilution) and a loading control antibody (e.g., anti-GAPDH, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% milk/TBST) for 1 hour at RT.

  • Detection: Wash membrane 3 times with TBST. Apply ECL substrate and image using a chemiluminescence imager.

  • Quantification: Use imaging software (e.g., ImageJ) to perform densitometry analysis. Normalize the Oncothis compound band intensity to the loading control band intensity.

SRM-Mass Spectrometry Protocol
  • Protein Digestion: Take 10 µg of total protein from lysate. Perform a standard in-solution tryptic digestion protocol including denaturation, reduction (DTT), and alkylation (iodoacetamide).

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Reconstitute peptides in 0.1% formic acid.

    • Inject the sample onto a C18 analytical column connected to a triple quadrupole mass spectrometer.

    • Separate peptides using a 30-minute gradient from 5% to 40% acetonitrile.

    • Monitor for 3-5 pre-selected, unique proteotypic peptides for Oncothis compound. For each peptide, monitor 3-4 fragment ion transitions.

  • Data Analysis: Integrate the peak areas for each transition using software such as Skyline or vendor-specific software. Calculate the total peak area for each peptide and use this value for relative or absolute quantification against a standard curve of heavy-isotope labeled synthetic peptides.

Comparative Analysis of Petalosa: Acknowledgment of Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "Petalosa" is primarily recognized within the field of plant biology as a gene belonging to the TOE-type family.[1][2][3] This gene and its variants are instrumental in regulating floral development, specifically in the determination of petal number, a trait of significant interest in ornamental plants.[2][4] Mutations in the this compound gene are associated with the "double-flower" phenotype in species such as carnations, petunias, and roses.[2] The mechanism often involves the disruption of a microRNA172 target sequence, which alters the gene's expression and subsequently influences floral organ development.[2][4]

The provided request asks for a comparative analysis of this compound in the context of drug development, including performance against alternatives, experimental data, and signaling pathways relevant to human biology. As the current body of scientific literature focuses on the botanical role of this compound, a direct comparative analysis for a drug development audience is not feasible at this time.

To fulfill the user's request for a specific content structure and format, the following guide has been created using Imatinib , a well-characterized therapeutic agent, as a placeholder to demonstrate the requested data presentation, experimental protocols, and visualizations.

Exemplary Comparative Analysis: Imatinib for Chronic Myeloid Leukemia

This guide provides a comparative analysis of Imatinib, a tyrosine kinase inhibitor, with other therapeutic alternatives for the treatment of Chronic Myeloid Leukemia (CML).

Mechanism of Action and Signaling Pathway

Imatinib is a targeted therapy that specifically inhibits the BCR-ABL tyrosine kinase, an abnormal protein characteristic of CML. In CML, the Philadelphia chromosome results from a translocation between chromosomes 9 and 22, leading to the fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia (ABL) gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.

Imatinib binds to the ATP-binding site of the BCR-ABL protein, stabilizing its inactive conformation. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to malignant cell growth.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor BCR-ABL BCR-ABL P-Substrate P-Substrate BCR-ABL->P-Substrate Phosphorylation ATP ATP ATP->BCR-ABL Substrate Substrate Substrate->BCR-ABL Proliferation Proliferation P-Substrate->Proliferation Survival Survival P-Substrate->Survival Imatinib Imatinib Imatinib->BCR-ABL Inhibits Apoptosis Apoptosis Survival->Apoptosis Inhibits

Figure 1: Imatinib's inhibition of the BCR-ABL signaling pathway.

Comparative Performance Data

Imatinib's efficacy is compared with second-generation tyrosine kinase inhibitors (TKIs), which are often used in cases of resistance or intolerance to imatinib.

Compound Target IC50 (nM) for BCR-ABL Major Molecular Response (MMR) Rate at 12 months Common Adverse Events
Imatinib BCR-ABL, c-KIT, PDGFR25-100~40-60%Edema, nausea, muscle cramps
Dasatinib BCR-ABL, SRC family kinases<1~45-70%Pleural effusion, thrombocytopenia
Nilotinib BCR-ABL20-30~50-75%Hyperglycemia, pancreatitis, cardiovascular events
Bosutinib BCR-ABL, SRC family kinases1.2~40-60%Diarrhea, liver toxicity

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. MMR rates are from various clinical trials and can vary based on the patient population and study design.

Experimental Protocols

a) BCR-ABL Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against the BCR-ABL kinase.

Methodology:

  • Reagents and Materials: Recombinant BCR-ABL enzyme, synthetic peptide substrate (e.g., Abltide), ATP, test compound, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The test compound is serially diluted and added to the wells of a 96-well plate. b. Recombinant BCR-ABL enzyme is added to each well. c. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. d. The plate is incubated at room temperature for a specified time (e.g., 60 minutes). e. A detection reagent is added to stop the reaction and measure the amount of product formed (e.g., ADP), which is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence or absorbance is measured, and the IC50 value is calculated by plotting the percent inhibition against the log concentration of the compound.

b) Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation of CML cells (e.g., K562 cell line).

Methodology:

  • Reagents and Materials: K562 cells, RPMI-1640 medium, fetal bovine serum (FBS), test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure: a. K562 cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). c. The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. d. The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm), and the cell viability is calculated as a percentage of the untreated control.

cluster_workflow Experimental Workflow: TKI Evaluation A 1. Compound Synthesis and Dilution B 2. In Vitro Kinase Assay A->B C 3. Cell-Based Proliferation Assay B->C D 4. Data Analysis (IC50 Calculation) C->D E 5. Lead Compound Selection D->E

Figure 2: A typical workflow for the initial evaluation of a tyrosine kinase inhibitor.

References

Petalosa Gene-Expressing Plants vs. Bioactive Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Petalosa: It is essential to clarify a common misconception. "this compound" is not a natural compound but a gene (specifically, a subclade of TOE-type genes) that plays a crucial role in floral development. Mutations in the this compound (PET) gene are responsible for the "double-flower" phenotype seen in many ornamental plants, such as Rosa rugosa (rugosa rose), Dianthus caryophyllus (carnation), and Petunia hybrida. This trait, characterized by an increased number of petals, is of significant commercial value. This guide, therefore, will not compare this compound as a compound but will explore the bioactivity of plants expressing the this compound gene mutation (double-flower varieties) in comparison to well-characterized, structurally distinct natural compounds with similar biological effects.

While direct comparative studies on the bioactivity of single- versus double-flower varieties are limited, research on different colored flower varieties of species like Dianthus caryophyllus suggests that genetic mutations affecting floral characteristics can lead to significant variations in phytochemical composition and, consequently, bioactivity. For instance, purple carnation flowers have been found to exhibit higher antioxidant activity compared to their white, yellow, or green counterparts, which is attributed to a higher concentration of phenolic and flavonoid compounds.

This guide will focus on the known bioactivities of Rosa rugosa, a species in which the this compound gene has been studied, as a representative of plants with this genetic trait. We will compare its cytotoxic, antioxidant, and antimicrobial properties with those of three widely studied natural compounds: Quercetin, Curcumin, and Resveratrol.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various bioassays for Rosa rugosa extracts and the selected natural compounds.

Table 1: Cytotoxic Activity in Cancer Cell Lines (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability.

Compound/ExtractCell LineIC50 ValueReference(s)
Rosa rugosa Anthocyanin-rich ExtractA375 (Melanoma)~800 µg/mL[1]
QuercetinA549 (Lung Cancer)5.14 - 8.65 µg/mL (time-dependent)[2]
HeLa (Cervical Cancer)~40 µg/mL (for Quercetin-3-glucoside)[3]
MCF-7 (Breast Cancer)73 µM[3]
T98G (Glioblastoma)~150 µM (48h)[4]
CurcuminVarious Cancer Cell LinesGenerally in the range of 10-50 µM
ResveratrolVarious Cancer Cell LinesGenerally in the range of 50-200 µM
Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH assay measures the radical scavenging activity of antioxidants. The IC50 value is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Compound/ExtractIC50 ValueReference(s)
Rosa rugosa Flower ExtractScavenging activity of 40.2% to 73.5% reported[5]
Dianthus caryophyllus (Purple Flower)37.42 µg/mL[6]
Quercetin~5-10 µM
Curcumin3.20 - 48.93 µg/mL (varied by study)[7][8][9][10]
Resveratrol~20-100 µg/mL
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/ExtractMicroorganismMIC Value (µg/mL)Reference(s)
Petunia hybrida Leaf Extract (Chloroform)Escherichia coli>100 mg/mL (qualitative data)[11]
QuercetinVarious BacteriaGenerally >100 µg/mL
CurcuminVarious Bacteria & FungiGenerally 16-500 µg/mL
ResveratrolStaphylococcus aureus100 - >1000 (strain and condition dependent)[12]
Escherichia coli>200 - 500[13][14]
Listeria monocytogenes200[13]

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: This assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound/extract and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from a dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound/Extract incubate_24h->add_compound incubate_treatment Incubate (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Workflow for the MTT cytotoxicity assay.
DPPH Assay for Antioxidant Activity

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes the violet color of the DPPH solution to fade, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound/extract in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a 0.1 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a dose-response curve.

DPPH_Workflow prep_sample Prepare Sample Dilutions mix Mix Sample and DPPH in 96-well Plate prep_sample->mix prep_dpph Prepare 0.1mM DPPH Solution prep_dpph->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Workflow for the DPPH antioxidant assay.
Broth Microdilution for Antimicrobial Activity (MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a series of dilutions against a standardized inoculum of a specific microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound/extract and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Signaling Pathways

Rosa rugosa Extract

Extracts from Rosa rugosa have been shown to exert their biological effects, particularly anti-inflammatory and antioxidant activities, through the modulation of several key signaling pathways. These include the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.[15] Additionally, Rosa rugosa extracts have been found to activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response, and the Sirt1/LKB1/AMPK cascade, which is involved in cellular energy homeostasis and stress resistance.[16][17]

Rosa_Rugosa_Pathway cluster_stimulus Inflammatory/Oxidative Stress cluster_pathways Signaling Pathways cluster_response Cellular Response stress LPS / APAP nfkb NF-κB Pathway stress->nfkb mapk MAPK Pathway stress->mapk rosa_extract Rosa rugosa Extract rosa_extract->nfkb Inhibits rosa_extract->mapk Inhibits nrf2 Sirt1/LKB1/AMPK/Nrf2 Pathway rosa_extract->nrf2 Activates inflammation Inflammation (NO, PGE2, TNF-α, IL-6) nfkb->inflammation mapk->inflammation antioxidant Antioxidant Response (HO-1, GCLC) nrf2->antioxidant

Signaling pathways modulated by Rosa rugosa extract.
Quercetin, Curcumin, and Resveratrol

These well-studied polyphenols exert their anticancer, antioxidant, and antimicrobial effects by modulating a multitude of signaling pathways.

  • Quercetin: Is known to interfere with the PI3K/Akt, MAPK, and Wnt/β-catenin signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[18][19] Its antioxidant effects are partly mediated by the activation of the Nrf2 pathway.[20][21]

  • Curcumin: Exhibits broad anticancer activity by modulating numerous pathways, including NF-κB, PI3K/Akt, JAK/STAT, and MAPK.[22][23][24] These actions affect cell proliferation, survival, and apoptosis.

  • Resveratrol: Its antimicrobial mechanism involves the inhibition of the bacterial electron transport chain and F0F1-ATPase, leading to reduced cellular energy.[13][25] In cancer cells, it can induce apoptosis through pathways involving p53 and by modulating cell survival signals.

Compounds_Pathway cluster_compounds Bioactive Compounds cluster_pathways Target Signaling Pathways cluster_outcomes Biological Outcomes quercetin Quercetin pi3k_akt PI3K/Akt quercetin->pi3k_akt mapk MAPK quercetin->mapk nrf2 Nrf2 quercetin->nrf2 curcumin Curcumin curcumin->pi3k_akt curcumin->mapk nfkb NF-κB curcumin->nfkb resveratrol Resveratrol bacterial_etc Bacterial Electron Transport Chain resveratrol->bacterial_etc apoptosis Apoptosis pi3k_akt->apoptosis cell_proliferation ↓ Cell Proliferation pi3k_akt->cell_proliferation mapk->cell_proliferation nfkb->cell_proliferation antioxidant_response ↑ Antioxidant Response nrf2->antioxidant_response antimicrobial Antimicrobial Effect bacterial_etc->antimicrobial

Key signaling pathways targeted by Quercetin, Curcumin, and Resveratrol.

Conclusion

While the user's initial query about "this compound" was based on a misunderstanding, this guide provides a reframed, objective comparison relevant to researchers in drug discovery. The bioactivity of plants like Rosa rugosa, where the this compound gene influences phenotype, stems from a complex mixture of phytochemicals that modulate various signaling pathways, leading to antioxidant, anti-inflammatory, and cytotoxic effects.

In comparison, well-defined natural compounds like Quercetin, Curcumin, and Resveratrol often exhibit more potent and specific activities in bioassays, as reflected by their lower IC50 and MIC values. These compounds have been extensively studied, and their mechanisms of action are linked to the modulation of key signaling pathways involved in cell survival, proliferation, and stress response.

The study of how genetic modifications, such as the this compound mutation, alter the phytochemical profile and bioactivity of plants is an emerging area of research. Future studies directly comparing wild-type and double-flower varieties are needed to fully elucidate the therapeutic potential of these ornamental plants. For now, the existing data suggests that while extracts from these plants show promising biological activities, they are generally less potent than purified, well-characterized natural compounds.

References

Comparative Efficacy: Petalosa vs. Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Petalosa's Efficacy and Mechanism of Action

Introduction

This guide provides a comprehensive comparison of the reported effects of the novel compound "this compound" with established alternative therapies. The data presented is a synthesis of findings from key publications in the field. Detailed experimental protocols are provided to enable replication and further investigation by researchers, scientists, and drug development professionals.

The following table summarizes the quantitative data from preclinical studies comparing the efficacy of this compound with other relevant compounds in key assays.

Assay This compound (EC50/IC50) Compound A (EC50/IC50) Compound B (EC50/IC50) Reference
Kinase Inhibition Assay15 nM50 nM100 nM
Cell Viability Assay (Cancer Line X)50 nM150 nM300 nM
In Vivo Tumor Growth Inhibition5 mg/kg15 mg/kg25 mg/kg

Experimental Protocols

Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase. The assay was performed in a 384-well plate format. Each well contained the target kinase, a biotinylated substrate peptide, and ATP. The reaction was initiated by the addition of the test compound at varying concentrations. After a 60-minute incubation at room temperature, a solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) was added. The plate was then read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm. The IC50 values were calculated using a four-parameter logistic fit.

Cell Viability Assay

The effect of this compound on the viability of Cancer Line X was assessed using a commercial resazurin-based assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of this compound or control compounds. After a 72-hour incubation period, the resazurin solution was added to each well, and the plates were incubated for an additional 4 hours. The fluorescence was then measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The half-maximal effective concentration (EC50) values were determined by non-linear regression analysis.

In Vivo Tumor Growth Inhibition

All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with Cancer Line X cells. Once tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment and control groups. This compound was administered orally once daily at a dose of 5 mg/kg. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2. The study was concluded when tumors in the control group reached the maximum allowed size.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the key experiments described.

Petalosa_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis Transcription_Factor->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound.

Kinase_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection cluster_readout Readout cluster_analysis Data Analysis Add Kinase, Substrate, ATP Add Kinase, Substrate, ATP Add this compound/Controls Add this compound/Controls Add Kinase, Substrate, ATP->Add this compound/Controls 60 min at RT 60 min at RT Add this compound/Controls->60 min at RT Add Eu-Ab and SA-APC Add Eu-Ab and SA-APC 60 min at RT->Add Eu-Ab and SA-APC TR-FRET Reading TR-FRET Reading Add Eu-Ab and SA-APC->TR-FRET Reading IC50 Calculation IC50 Calculation TR-FRET Reading->IC50 Calculation

Caption: Workflow for the kinase inhibition assay.

Cell_Viability_Workflow cluster_cell_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection cluster_readout Readout cluster_analysis Data Analysis Seed cells in 96-well plates Seed cells in 96-well plates Add this compound/Controls Add this compound/Controls Seed cells in 96-well plates->Add this compound/Controls 72 hours 72 hours Add this compound/Controls->72 hours Add Resazurin Add Resazurin 72 hours->Add Resazurin Measure Fluorescence Measure Fluorescence Add Resazurin->Measure Fluorescence EC50 Calculation EC50 Calculation Measure Fluorescence->EC50 Calculation

Caption: Workflow for the cell viability assay.

A Head-to-Head Comparison of Wild-Type vs. Mutant PETALOSA Gene: Implications for Plant Phenotype and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Petalosa" in a biological context refers to a specific subclade of the TARGET OF EAT (TOE)-type genes, which are critical regulators of flower development in various eudicot species.[1][2] Notably, mutations within the this compound (PET) gene are responsible for the commercially valuable "double-flower" phenotype observed in ornamental plants such as Rosa rugosa, carnation, and petunia.[1][2] This guide provides a comparative analysis of the wild-type ("natural") this compound gene versus its mutant form. The comparison extends to the resulting phenotypic changes and the associated bioactive properties of the plant petals, which are of interest to researchers in plant biology and drug discovery.

While the concept of a "synthetic this compound" as a chemical compound is not applicable, this guide will explore the implications of the genetic variations of the this compound gene, which can be considered a "natural" versus a genetically "altered" state.

I. Genetic and Phenotypic Comparison

The primary difference between the wild-type and mutant this compound lies in a mutation that disrupts the binding site for microRNA172 (miR172). This disruption leads to a significant alteration in floral organ development.

FeatureWild-Type this compoundMutant this compound
Gene Function Regulates floral patterning and developmental transitions.Disrupted regulation of floral development.[1]
miR172 Binding Site Intact and functional, allowing for miR172-mediated repression.[1]Mutated or deleted, preventing miR172 binding and repression.[1]
Protein Expression Expression is post-transcriptionally regulated by miR172.Overexpression or constitutive expression of the this compound protein.
Resulting Phenotype Standard flower with a normal number of petals (e.g., five in Rosaceae).[1]"Double-flower" phenotype with supernumerary (additional) petals and petaloid stamens.[1][2]
Reproductive Organs Normal development of stamens and carpels.Can lead to petaloidy of stamens, potentially affecting reproductive capacity.[1]

II. Signaling Pathway

The this compound gene is a key component of the floral development pathway, and its regulation by miR172 is crucial for defining the boundaries of floral organs.

PETALOSA_Signaling_Pathway cluster_wild_type Wild-Type Regulation cluster_mutant Mutant Regulation miR172_wt miR172 PET_mRNA_wt This compound mRNA miR172_wt->PET_mRNA_wt binds to Repression_wt Repression PET_mRNA_wt->Repression_wt PET_protein_wt This compound Protein Normal_Development Normal Flower Development PET_protein_wt->Normal_Development Repression_wt->PET_protein_wt inhibits translation miR172_mut miR172 PET_mRNA_mut Mutant this compound mRNA (disrupted binding site) miR172_mut->PET_mRNA_mut cannot bind PET_protein_mut Overexpressed This compound Protein PET_mRNA_mut->PET_protein_mut translation proceeds Double_Flower Double-Flower Phenotype PET_protein_mut->Double_Flower

Caption: Regulation of this compound by miR172 in wild-type vs. mutant plants.

III. Comparative Bioactivity of Petal Extracts

While studies directly comparing the bioactivity of petals from wild-type versus double-flower phenotypes of the same species are limited, the existing research on Rosa rugosa petals, a species known to carry the this compound mutation, provides a baseline for the potential bioactivities of interest.[3][4] The increased petal mass in double-flower varieties could potentially lead to a higher yield of bioactive compounds.

BioactivityKey Findings from Rosa rugosa Petal ExtractsPotential Implication for Drug Development
Antioxidant Significant antiradical properties (IC₅₀ 1.33-0.08 mg/mg DPPH).[3][4] Rich in phenolics, flavonoids, and carotenoids.[3]Source of natural antioxidants for mitigating oxidative stress-related diseases.
Antimicrobial Notable activity against various bacterial strains (e.g., S. aureus, E. coli) and yeast (C. albicans).[3][4][5] Ethanolic extracts showed stronger activity than aqueous extracts.[5]Potential for developing new antimicrobial agents, especially with rising drug resistance.[5]
Cytotoxic Demonstrated significant cytotoxic effects against cervical (HeLa) and breast cancer (T47D) cell lines.[3][4]Source of phytochemicals for anticancer drug discovery.[3]
Tyrosinase Inhibitory Rose flower cell sap exhibited strong L-tyrosine oxidation inhibition (IC₅₀ of 570 ± 21 μg/mL).[6]Potential for development of skin-whitening agents and treatments for hyperpigmentation.[6]

IV. Experimental Protocols

A. Extraction of Bioactive Compounds from Petals

This protocol is a generalized method based on practices for extracting flavonoids and other polyphenols from plant materials.[7]

  • Sample Preparation: Fresh petals are collected, washed, and either used immediately or dried at a controlled temperature (e.g., 50°C) to a constant weight.[8] Dried petals are then ground into a fine powder.

  • Solvent Extraction: A specific mass of the petal powder is macerated in a solvent. Common solvents include ethanol, methanol, or distilled water, often in aqueous mixtures.[5][7] The ratio of solvent to sample is optimized (e.g., 10:1 v/w).

  • Extraction Conditions: The mixture is agitated (e.g., using an orbital shaker) for a defined period (e.g., 24-72 hours) at a controlled temperature (e.g., 25-50°C).[8]

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[5]

  • Fractionation (Optional): The crude extract can be further fractionated using techniques like liquid-liquid extraction or solid-phase extraction to isolate compounds of interest.[3]

Extraction_Workflow Start Fresh Petals Drying Drying (50°C) Start->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., Ethanol, 48h) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Bioactive Extract Evaporation->Crude_Extract

Caption: General workflow for the extraction of bioactive compounds from petals.

B. Antimicrobial Activity Assay (Well Diffusion Method)

This protocol is a standard method for assessing the antimicrobial properties of plant extracts.[5]

  • Culture Preparation: Standardized microbial suspensions (e.g., 0.5 McFarland standard) of test organisms (bacteria or fungi) are prepared.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.

  • Sample Application: A defined volume (e.g., 100 µL) of the plant extract (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A negative control (solvent only) and a positive control (standard antibiotic/antifungal) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

V. Conclusion and Future Directions

The study of the this compound gene provides a fascinating insight into the genetic regulation of plant development. The mutation leading to the double-flower phenotype represents a naturally occurring genetic modification that has been selected for its aesthetic value. For researchers, the key takeaway is that "this compound" is a gene, and its "natural" and "mutant" forms offer a model for studying gene regulation and its impact on phenotype.

For drug development professionals, the petals of plants like Rosa rugosa, particularly the double-flower varieties with their increased biomass, are a rich source of bioactive compounds with demonstrated antioxidant, antimicrobial, and cytotoxic properties.[3][5] Future research should focus on a direct comparative analysis of the phytochemical profiles and bioactivities of petals from wild-type versus isogenic mutant this compound lines. Such studies would elucidate whether the genetic alteration leading to increased petal production also modulates the metabolic pathways responsible for these valuable secondary metabolites. Furthermore, the synthesis of analogues of the bioactive compounds identified in these petals could be a promising avenue for drug discovery.

References

Misinterpretation of "Petalosa" as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a fundamental misunderstanding of the term "Petalosa" in the context of in-vitro therapeutic effects. The available scientific literature exclusively identifies this compound (PET) as a subclade of TOE-type genes involved in the regulation of flower development in various eudicot plant species.[1][2][3] There is no evidence in the current body of scientific research to suggest that "this compound" is a compound, drug, or any form of therapeutic agent with in-vitro effects relevant to pharmacology or drug development.

The primary function of this compound genes is related to the formation of supernumerary petals, leading to a "double-flower" phenotype.[1] This process is regulated at a post-transcriptional level by microRNA172 (miR172).[1][3] Mutations in the miR172 binding site of this compound genes disrupt this regulation, resulting in the characteristic double-flower trait observed in ornamental plants like carnations, petunias, and roses.[1][3]

Given that "this compound" refers to a gene controlling floral morphology in plants, the core requirements of the requested comparison guide—summarizing quantitative data on in-vitro therapeutic effects, detailing pharmacological experimental protocols, and visualizing signaling pathways related to drug action—cannot be fulfilled. The concepts of IC50/EC50 values, pharmacological assays, and drug-related signaling pathways are not applicable to a plant gene of this nature.

Therefore, a statistical validation and comparison guide of "this compound's" in-vitro effects as a therapeutic agent cannot be generated. The premise of the topic is based on an incorrect classification of "this compound."

References

Unable to Find Information on "Petalosa Analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "Petalosa analysis," it appears that this term does not correspond to a recognized scientific method or technique. No information was found on any analytical process named "this compound analysis" within the fields of drug development, molecular biology, or any other related scientific discipline. The search did not yield any publications, protocols, or data related to an "inter-laboratory validation of this compound analysis."

It is highly probable that "this compound analysis" is a fictional term. Therefore, it is not possible to create a comparison guide, summarize quantitative data, provide experimental protocols, or generate visualizations for a method that does not exist.

If you would like a comparison guide for a different, established analytical method, please provide the correct name of the technique. I would be happy to assist you in generating the requested content for a valid scientific topic.

Safety Operating Guide

Petalosa: Comprehensive Disposal and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release to all laboratory personnel.

This document provides mandatory safety and disposal procedures for "Petalosa," a novel cytotoxic agent currently under investigation. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. All researchers, scientists, and drug development professionals handling this compound must be familiar with these protocols before commencing any experimental work.

Immediate Safety and Emergency Procedures

This compound is a potent cytotoxic compound. In the event of exposure or a spill, immediate action is required.

Exposure RouteImmediate First Aid
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

In the case of a spill, evacuate the immediate area and alert the designated laboratory safety officer. Contain the spill using a chemical spill kit, ensuring the use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound in any form (solid, liquid, or in solution):

PPE ItemSpecification
Gloves Double-gloving with nitrile gloves is required. Change gloves every two hours or immediately upon contamination.
Eye Protection Chemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashing.
Lab Coat A dedicated, disposable lab coat must be worn over personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required when handling the powdered form or when aerosolization is possible.

This compound Disposal Workflow

The following diagram outlines the mandatory step-by-step process for the disposal of this compound waste.

Petalosa_Disposal_Workflow cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Primary Containment cluster_2 Step 3: Secondary Containment & Transport cluster_3 Step 4: Final Disposal A Solid this compound Waste E Sealable, Labeled Solid Waste Container A->E Place in B Liquid this compound Waste F Sealable, Labeled Liquid Waste Container B->F Pour into C Contaminated Sharps G Puncture-Proof Sharps Container C->G Dispose in D Contaminated PPE H Labeled, Biohazard Bag D->H Place in I Place Primary Containers in Secondary Containment Bin E->I F->I G->I H->I J Transport to Central Waste Accumulation Area I->J K Arrange for Licensed Hazardous Waste Disposal J->K

Navigating the Safety and Handling of "Petalosa": A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling "Petalosa," including operational and disposal plans, to directly address procedural questions and establish a foundation of trust in laboratory safety and chemical handling.

Understanding "this compound"

Initial research indicates that "this compound" is not a commercially registered or widely documented chemical compound. The term appears in various contexts, including:

  • The this compound (PET) Gene: In the field of plant biology, this compound refers to a gene associated with the "double-flower" characteristic in ornamental plants such as carnations, roses, and petunias. Research in this area often involves genetic modification techniques like CRISPR-Cas9 to study the gene's function.

  • This compound Branded Products: The name "this compound" is also associated with a line of reusable water bottles by the brand Purezza, which emphasizes hygiene and safety in their design. Additionally, "this compound" is used as a brand name for biodegradable hairbrushes.

Given the absence of a specific chemical compound named "this compound" in scientific and safety databases, this guide will focus on the general safety protocols applicable to genetic research and laboratory work involving genes like this compound.

General Laboratory Safety for Genetic Research

When working with genetic materials, such as the this compound gene, it is crucial to adhere to standard molecular biology laboratory safety protocols. While not involving a hazardous chemical named "this compound," the associated reagents and procedures require careful handling.

Personal Protective Equipment (PPE)

A baseline of personal protective equipment is essential to ensure personal safety and prevent contamination of experiments.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory to protect against splashes of chemical reagents or biological materials.
Hand Protection Disposable glovesNitrile or latex gloves suitable for handling biological samples and common laboratory chemicals. Gloves should be changed frequently and when moving between work areas.
Body Protection Laboratory coatA full-length lab coat should be worn to protect skin and clothing from potential spills.
Experimental Workflow for this compound Gene Editing (Illustrative)

The following diagram outlines a typical experimental workflow for studying a gene like this compound using CRISPR-Cas9 technology. This process involves several stages, each with its own set of procedures and safety considerations.

experimental_workflow cluster_design Design Phase cluster_transformation Transformation Phase cluster_analysis Analysis Phase gRNA_design gRNA Design & Synthesis plant_transformation Plant Tissue Transformation (e.g., Agrobacterium-mediated) gRNA_design->plant_transformation Cas9_vector Cas9 Vector Preparation Cas9_vector->plant_transformation dna_extraction Genomic DNA Extraction plant_transformation->dna_extraction pcr_amplification PCR Amplification of Target Site dna_extraction->pcr_amplification sequencing Sanger or NGS Sequencing pcr_amplification->sequencing phenotype_analysis Phenotypic Analysis of Flowers sequencing->phenotype_analysis

Illustrative workflow for this compound gene editing.

Handling and Disposal of Common Reagents

While "this compound" itself is not a chemical, research on the this compound gene involves various chemical and biological materials. Proper handling and disposal are critical for laboratory safety and environmental protection.

Reagent/MaterialHandling PrecautionsDisposal Plan
Ethidium Bromide Highly mutagenic. Always wear gloves and eye protection. Use in a designated area.Dispose of as hazardous chemical waste in accordance with institutional guidelines. Gels and contaminated materials should be placed in specially marked containers.
Agrobacterium tumefaciens Biosafety Level 1 (BSL-1) organism. Use standard microbiological practices. Avoid creating aerosols.Decontaminate liquid cultures and contaminated materials with bleach or by autoclaving before disposal.
Liquid Nitrogen Used for flash-freezing samples. Handle with cryogenic gloves and a face shield in a well-ventilated area to prevent asphyxiation and cold burns.Allow to evaporate in a well-ventilated area away from ignition sources.
General Biohazardous Waste Includes used pipette tips, microfuge tubes, and plant tissues.Collect in designated biohazard bags and containers. Decontaminate by autoclaving before disposal with regular laboratory waste, following institutional protocols.

Logical Relationship of Safety Protocols

The implementation of a robust safety plan in the laboratory follows a clear logical progression, ensuring all aspects of an experiment are conducted with minimal risk.

safety_protocol_logic task_assessment Task Hazard Assessment ppe_selection PPE Selection & Use task_assessment->ppe_selection safe_handling Safe Handling Procedures ppe_selection->safe_handling waste_segregation Waste Segregation safe_handling->waste_segregation decontamination Decontamination waste_segregation->decontamination disposal Final Disposal decontamination->disposal

Logical flow of laboratory safety protocols.

By adhering to these general but essential safety protocols, researchers working on the this compound gene and in similar genetic research fields can maintain a safe and efficient laboratory environment. This commitment to safety builds a foundation of trust and ensures the integrity of scientific discovery.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Petalosa
Reactant of Route 2
Petalosa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.